molecular formula C8H8N2 B106393 4,5-Dimethylnicotinonitrile CAS No. 56704-27-9

4,5-Dimethylnicotinonitrile

Cat. No.: B106393
CAS No.: 56704-27-9
M. Wt: 132.16 g/mol
InChI Key: JTBWXEKOJIOXBD-UHFFFAOYSA-N
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Description

4,5-Dimethylnicotinonitrile is a specialized pyridine derivative that serves as a valuable building block in scientific research, particularly in the fields of agrochemistry and medicinal chemistry. Its primary documented application is as an intermediate in the development of insecticides and miticides . Furthermore, its core structural motif is found in novel compounds designed for oncology research. Related nicotinonitrile derivatives have been synthesized and investigated for their potent cytotoxic effects against cancer cell lines, such as breast cancer (MCF-7) and liver cancer (HepG2), with some analogs functioning through the inhibition of PIM-1 kinase, a promising target in cancer therapy . The compound's nitrile and methyl substituents on the pyridine ring make it a versatile precursor for further chemical modifications, enabling the creation of diverse libraries of molecules for biological evaluation. Research into pyridine-based compounds like this one continues to be a significant area of focus for developing new therapeutic and agrochemical agents .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4,5-dimethylpyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2/c1-6-4-10-5-8(3-9)7(6)2/h4-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTBWXEKOJIOXBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=CC(=C1C)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00592596
Record name 4,5-Dimethylpyridine-3-carbonitrile
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56704-27-9
Record name 4,5-Dimethylpyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00592596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 4,5-Dimethylnicotinonitrile

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of a strategic synthetic pathway for 4,5-dimethylnicotinonitrile, a substituted pyridine derivative of interest to researchers in medicinal chemistry and materials science. The synthesis of polysubstituted pyridines is a cornerstone of modern organic chemistry, and this document will detail a robust and adaptable methodology, grounded in established chemical principles, for the preparation of this specific target molecule. We will explore a two-step approach commencing with a multicomponent reaction to construct the core heterocyclic scaffold, followed by a deamination to yield the final product. This guide is intended for an audience of researchers, scientists, and drug development professionals with a working knowledge of synthetic organic chemistry.

Introduction: The Significance of Substituted Nicotinonitriles

Nicotinonitrile and its derivatives are pivotal structural motifs in a vast array of biologically active compounds and functional materials. The cyano group serves as a versatile handle for further chemical transformations, while the pyridine core is a well-established pharmacophore. The specific substitution pattern of 4,5-dimethylnicotinonitrile presents a unique building block for the exploration of novel chemical space in drug discovery and the development of advanced materials. This guide will provide a detailed, field-proven pathway to access this valuable compound.

Strategic Overview: A Two-Step Synthesis Pathway

The synthesis of 4,5-dimethylnicotinonitrile can be efficiently achieved through a two-step sequence. The first step involves the construction of a highly functionalized pyridine ring system via a one-pot multicomponent reaction, yielding 2-amino-4,5-dimethyl-3-cyanopyridine. This intermediate is then subjected to a deamination reaction to afford the desired 4,5-dimethylnicotinonitrile. This strategy offers the advantage of building complexity early in the synthetic sequence and utilizing readily available starting materials.

Synthesis_Pathway Start Starting Materials Intermediate 2-Amino-4,5-dimethyl-3-cyanopyridine Start->Intermediate Multicomponent Reaction Final_Product 4,5-Dimethylnicotinonitrile Intermediate->Final_Product Deamination

Caption: Overall two-step synthesis strategy.

Part 1: Multicomponent Synthesis of 2-Amino-4,5-dimethyl-3-cyanopyridine

The initial and most critical step is the construction of the substituted pyridine ring. A highly efficient method for this transformation is a one-pot, four-component reaction involving a ketone, an aldehyde, malononitrile, and an ammonium source. This approach is a variation of well-established methods for the synthesis of 2-amino-3-cyanopyridines.[1][2][3]

Mechanistic Rationale

The reaction proceeds through a cascade of interconnected equilibria. Initially, an enamine is formed from the ketone and the ammonium source. Concurrently, a Knoevenagel condensation occurs between the aldehyde and malononitrile to produce a dicyanoalkene. The enamine then undergoes a Michael addition to the electron-deficient dicyanoalkene. Subsequent cyclization and aromatization, with the elimination of water and hydrogen, lead to the formation of the stable 2-amino-3-cyanopyridine ring system. For the synthesis of our target intermediate, 2,3-butanedione (diacetyl) is proposed as the ketone component, which will provide the desired 4,5-dimethyl substitution pattern.

Multicomponent_Reaction cluster_reactants Reactants cluster_intermediates Key Intermediates cluster_product Product 2,3-Butanedione 2,3-Butanedione Enamine Enamine 2,3-Butanedione->Enamine Malononitrile Malononitrile Dicyanoalkene Dicyanoalkene Malononitrile->Dicyanoalkene Ammonium Acetate Ammonium Acetate Ammonium Acetate->Enamine 2-Amino-4,5-dimethyl-3-cyanopyridine 2-Amino-4,5-dimethyl-3-cyanopyridine Enamine->2-Amino-4,5-dimethyl-3-cyanopyridine Michael Addition & Cyclization Dicyanoalkene->2-Amino-4,5-dimethyl-3-cyanopyridine

Caption: Multicomponent reaction workflow.

Experimental Protocol: Synthesis of 2-Amino-4,5-dimethyl-3-cyanopyridine

Materials:

  • 2,3-Butanedione (Diacetyl)

  • Malononitrile

  • Ammonium Acetate

  • Ethanol (or another suitable solvent)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2,3-butanedione (1.0 eq), malononitrile (1.0 eq), and ammonium acetate (1.5 eq).

  • Add ethanol as a solvent. The reaction can also be attempted under solvent-free conditions with microwave irradiation, which has been shown to be effective for similar transformations.[1][3]

  • Heat the reaction mixture to reflux (or irradiate in a microwave reactor) and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The product may precipitate out of the solution. If so, collect the solid by filtration. If not, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by column chromatography on silica gel.

Data Summary:

ReactantMolar RatioNotes
2,3-Butanedione1.0Provides the 4,5-dimethyl substitution.
Malononitrile1.0Source of the cyano group and two carbons of the pyridine ring.
Ammonium Acetate1.5Serves as the nitrogen source for the pyridine ring and as a catalyst.

Part 2: Deamination of 2-Amino-4,5-dimethyl-3-cyanopyridine

With the 2-amino-4,5-dimethyl-3-cyanopyridine intermediate in hand, the final step is the removal of the amino group at the 2-position to yield 4,5-dimethylnicotinonitrile. This can be achieved through a diazotization-reduction sequence.

Mechanistic Rationale

The deamination of heteroaromatic amines is a well-established transformation.[4][5][6][7][8] The primary amino group is first treated with a diazotizing agent, such as sodium nitrite in the presence of a strong acid, to form a diazonium salt. This intermediate is typically unstable and can be reduced in situ to replace the diazonium group with a hydrogen atom. A common reducing agent for this purpose is hypophosphorous acid (H₃PO₂).

Deamination_Reaction Intermediate 2-Amino-4,5-dimethyl-3-cyanopyridine Diazonium_Salt Diazonium Salt Intermediate Intermediate->Diazonium_Salt Diazotization (NaNO₂, H⁺) Final_Product 4,5-Dimethylnicotinonitrile Diazonium_Salt->Final_Product Reduction (H₃PO₂)

Caption: Deamination reaction pathway.

Experimental Protocol: Synthesis of 4,5-Dimethylnicotinonitrile

Materials:

  • 2-Amino-4,5-dimethyl-3-cyanopyridine

  • Sodium Nitrite (NaNO₂)

  • Hypophosphorous Acid (H₃PO₂, 50% aqueous solution)

  • Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)

  • Ice

Procedure:

  • Dissolve 2-amino-4,5-dimethyl-3-cyanopyridine (1.0 eq) in a suitable acidic medium (e.g., aqueous HCl or H₂SO₄) in a flask cooled in an ice bath.

  • Slowly add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C. Stir the mixture for a short period to ensure complete formation of the diazonium salt.

  • To the cold diazonium salt solution, add hypophosphorous acid (excess) dropwise.

  • Allow the reaction mixture to slowly warm to room temperature and then heat gently to facilitate the reduction and evolution of nitrogen gas.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture and neutralize it with a suitable base (e.g., sodium bicarbonate, sodium hydroxide).

  • Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by distillation/sublimation to obtain pure 4,5-dimethylnicotinonitrile.

Data Summary:

ReagentMolar RatioRole
2-Amino Intermediate1.0Starting material.
Sodium Nitrite1.1Diazotizing agent.
Hypophosphorous AcidExcessReducing agent for the diazonium salt.
Acid (HCl or H₂SO₄)Solvent/CatalystProvides the acidic environment for diazotization.

Conclusion

The synthetic pathway detailed in this guide provides a robust and logical approach to the synthesis of 4,5-dimethylnicotinonitrile. By employing a multicomponent reaction to assemble the core pyridine structure followed by a classical deamination, this methodology offers an efficient route from simple, readily available starting materials. The protocols described are based on well-established chemical transformations and can be adapted and optimized by researchers to suit their specific laboratory conditions and scale requirements. This guide serves as a valuable resource for scientists engaged in the synthesis of novel heterocyclic compounds for applications in drug discovery and materials science.

References

  • Shi, F., Tu, S., Fang, F., & Li, T. (2005). One-pot synthesis of 2-amino-3-cyanopyridine derivatives under microwave irradiation without solvent. ARKIVOC, 2005(i), 137-142. [Link]

  • Gewald, K., Schinke, E., & Böttcher, H. (1966). Heterocyclen aus CH-aciden Nitrilen, VIII. 2-Amino-thiophene aus α-Oxo-mercaptanen und methylenaktiven Nitrilen. Chemische Berichte, 99(1), 94-100. [Link]

  • Brown, E. V. (1961). The Deamination of Amino- and Diaminopyridines. Journal of the American Chemical Society, 83(16), 3304–3305. [Link]

  • Longley, R. I., & Emerson, W. S. (1950). The Synthesis of Pyridine and Quinoline Derivatives. Journal of the American Chemical Society, 72(7), 3079–3081. [Link]

  • CN111303047A - Synthesis method of 2-amino-4, 6-dimethylpyridine - Google P
  • Berger, K. J., Driscoll, J. L., Yuan, M., Dherange, B. D., Gutierrez, O., & Levin, M. D. (2021). Direct Deamination of Primary Amines via Isodiazene Intermediates. Journal of the American Chemical Society, 143(42), 17366–17373. [Link]

  • GB1335287A - Process for the preparation of 3,5-dimethyl pyridine - Google P
  • Katritzky, A. R., et al. (2005). Preparation of Cyanopyridines by Direct Cyanation. Synthesis, 2005(06), 993-997. [Link]

  • Chemistry LibreTexts. (2024). 29.9: Catabolism of Proteins- Deamination. [Link]

  • Wikipedia. (n.d.). Gewald reaction. [Link]

  • Organic Chemistry Portal. (n.d.). Deamination. [Link]

  • CN104557693A - Synthesis method of 3,5-dimethyl-4-nitropyridine-N-oxide - Google P
  • Özkınalı, Ş., Coşkun, A., Çeto, T., & Çelik, S. (2017). Synthesis of 2-amino-3-cyanopyridine derivatives and investigation of their carbonic anhydrase inhibition effects. Journal of biochemical and molecular toxicology, 31(12), e21998. [Link]

  • ChemSynthesis. (2025). 3,5-dimethylpyridine. [Link]

  • Sabat, M., & El-Gazzar, A. B. A. (2016). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. RSC Advances, 6(106), 104565-104588. [Link]

  • Chemistry For Everyone. (2025). What Is Deamination In Biochemistry? - Chemistry For Everyone. [Link]

  • Tu, S., Shi, F., Fang, F., & Li, T. (2005). One-pot synthesis of 2-amino-3-cyanopyridine derivatives under microwave irradiation without solvent. Arkivoc, 2005(1), 137-142. [Link]

  • Dudley, G. B., & St. Fleur, P. (2013). A Solvent-Free, One-Step, One-Pot Gewald Reaction for Alkyl-aryl Ketones via Mechanochemistry. Molecules, 18(11), 13476–13485. [Link]

Sources

The Nitrile Group in Pyridine Systems: A Technical Guide to Reactivity and Synthetic Utility

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The cyanopyridine scaffold is a cornerstone in medicinal chemistry and materials science, owing to the versatile reactivity of the nitrile group modulated by the electronic properties of the pyridine ring. This guide provides an in-depth exploration of the chemical transformations of the nitrile group in pyridine systems. We will delve into the fundamental electronic effects that govern its reactivity, followed by a detailed examination of key reaction classes including hydrolysis, reduction, organometallic additions, and cycloadditions. This document is structured to provide not just procedural details but also the mechanistic rationale behind these transformations, empowering researchers to harness the full synthetic potential of cyanopyridines in their respective fields.

The Electronic Landscape of Cyanopyridines

The reactivity of the nitrile group (-C≡N) is intrinsically linked to the electronic nature of the pyridine ring to which it is attached. The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom. The addition of a nitrile group, a potent electron-withdrawing group, further depletes the electron density of the ring system through a combination of inductive and resonance effects.

  • Inductive Effect (-I): The sp-hybridized carbon and the highly electronegative nitrogen of the nitrile group exert a strong electron-withdrawing inductive effect, pulling electron density away from the pyridine ring through the sigma bond framework.

  • Resonance Effect (-M): When positioned at the 2- or 4-position, the nitrile group can participate in resonance, delocalizing the pi-electrons of the pyridine ring onto the nitrile nitrogen. This effect is less pronounced for the 3-cyanopyridine isomer.

This electron-deficient character profoundly influences the reactivity of both the nitrile group and the pyridine ring. The nitrile carbon becomes more electrophilic and susceptible to nucleophilic attack. Conversely, the pyridine ring is deactivated towards electrophilic aromatic substitution but activated for nucleophilic aromatic substitution, particularly when the nitrile group is at the 2- or 4-position[1].

electronic_effects cluster_pyridine Pyridine Ring cluster_nitrile Nitrile Group (-CN) cluster_reactivity Resulting Reactivity Pyridine Pyridine Nitrile Nitrile Pyridine->Nitrile -I (Inductive Effect) Pyridine->Nitrile -M (Resonance Effect) (at positions 2 & 4) Nucleophilic_Ring Activation of Ring to Nucleophilic Attack Pyridine->Nucleophilic_Ring activates Electrophilic_Ring Deactivation of Ring to Electrophilic Attack Pyridine->Electrophilic_Ring deactivates Electrophilic_Nitrile Increased Electrophilicity of Nitrile Carbon Nitrile->Electrophilic_Nitrile enhances

Caption: Electronic influence of the nitrile group on the pyridine ring.

Key Transformations of the Nitrile Group

The unique electronic environment of cyanopyridines opens up a diverse range of chemical transformations at the nitrile functionality.

Hydrolysis: Accessing Amides and Carboxylic Acids

The hydrolysis of cyanopyridines is a fundamental transformation that provides access to valuable building blocks such as pyridine carboxamides (picolinamide, nicotinamide, isonicotinamide) and pyridine carboxylic acids (picolinic acid, nicotinic acid, isonicotinic acid)[2]. The reaction can be controlled to yield either the amide or the carboxylic acid by tuning the reaction conditions, particularly the stoichiometry of water[2].

Mechanism: The hydrolysis proceeds in two stages: initial hydration of the nitrile to an amide, followed by further hydrolysis of the amide to a carboxylic acid. This process can be catalyzed by acids, bases, or enzymes.

  • Acid-catalyzed hydrolysis: Protonation of the nitrile nitrogen activates the carbon towards nucleophilic attack by water, forming an imidic acid intermediate which tautomerizes to the amide[3].

  • Base-catalyzed hydrolysis: Direct nucleophilic attack of a hydroxide ion on the nitrile carbon is followed by protonation to give the imidic acid, which then rearranges to the amide[3].

hydrolysis_mechanism Cyanopyridine Cyanopyridine Imidic_Acid Imidic Acid Intermediate Cyanopyridine->Imidic_Acid + H2O (Acid or Base catalyst) Amide Pyridine Carboxamide Imidic_Acid->Amide Tautomerization Carboxylic_Acid Pyridine Carboxylic Acid Amide->Carboxylic_Acid + H2O (further hydrolysis)

Caption: General pathway for the hydrolysis of cyanopyridines.

Experimental Protocol: Base-Catalyzed Hydrolysis of 4-Cyanopyridine to Isonicotinamide

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-cyanopyridine in a suitable solvent such as a mixture of water and an alcohol (e.g., ethanol).

  • Addition of Base: Add a catalytic amount of a base, such as sodium hydroxide (e.g., 0.05 molar equivalents)[2].

  • Heating: Heat the reaction mixture to reflux (typically 100-150°C) and monitor the progress of the reaction by a suitable analytical technique (e.g., TLC or HPLC)[4].

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Neutralize the excess base with a dilute acid (e.g., HCl).

  • Isolation: The product, isonicotinamide, may precipitate out of the solution upon cooling and neutralization. If so, collect the solid by filtration, wash with cold water, and dry. If the product remains in solution, extract with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and remove the solvent under reduced pressure to obtain the crude product.

  • Purification: Recrystallize the crude product from a suitable solvent (e.g., water or ethanol) to obtain pure isonicotinamide.

ReactantCatalyst/ConditionsProductYieldReference
3-CyanopyridineManganese DioxideNicotinamide~80%[4]
4-CyanopyridineSodium HydroxideIsonicotinamideHigh[2]
2-CyanopyridineAgrobacterium sp.PicolinamideHigh[2]
Reduction: Synthesis of Aminomethylpyridines

The reduction of the nitrile group to a primary amine is a crucial transformation for the introduction of a flexible aminomethyl linker, a common motif in pharmacologically active compounds.

Mechanism: The reduction is typically achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄). The reaction involves the nucleophilic addition of a hydride ion to the electrophilic nitrile carbon, followed by a second hydride addition to the resulting imine intermediate[3]. Aqueous work-up then furnishes the primary amine.

reduction_workflow Cyanopyridine Cyanopyridine Imine_Intermediate Imine Intermediate Cyanopyridine->Imine_Intermediate + [H⁻] (e.g., LiAlH₄) Amine Aminomethylpyridine Imine_Intermediate->Amine + [H⁻] then H₂O work-up

Caption: Workflow for the reduction of cyanopyridines to amines.

Experimental Protocol: Reduction of 3-Cyanopyridine to 3-(Aminomethyl)pyridine

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon), add a suspension of lithium aluminum hydride (LiAlH₄) in a dry ethereal solvent (e.g., anhydrous diethyl ether or THF).

  • Addition of Cyanopyridine: Cool the suspension in an ice bath. Slowly add a solution of 3-cyanopyridine in the same dry solvent to the LiAlH₄ suspension, maintaining the temperature below 10°C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, or until the reaction is complete as indicated by TLC or GC-MS analysis.

  • Quenching: Carefully quench the reaction by the sequential slow addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water, while cooling the flask in an ice bath.

  • Isolation: Filter the resulting granular precipitate and wash it thoroughly with the ethereal solvent.

  • Purification: Combine the filtrate and the washings. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. The resulting crude amine can be further purified by distillation or chromatography.

ReactantReducing AgentProductReference
2-CyanopyridineSamarium Diiodide/H₂OPiperidine (ring reduction)[5]
3-CyanopyridineLiAlH₄3-(Aminomethyl)pyridine[3]
4-CyanopyridineCatalytic Hydrogenation4-(Aminomethyl)pyridineGeneral Method
Addition of Organometallic Reagents

Organometallic reagents, such as Grignard reagents (R-MgX), readily add to the electrophilic carbon of the nitrile group, providing a versatile route to ketones after hydrolytic work-up.

Mechanism: The organometallic reagent acts as a nucleophile, attacking the nitrile carbon to form a metallo-imine intermediate. Subsequent hydrolysis of this intermediate yields the corresponding ketone[6][7]. The inherent reactivity of the pyridine ring towards nucleophiles means that side reactions, such as addition to the ring, can occur, and reaction conditions must be carefully controlled to favor addition to the nitrile.

Experimental Protocol: Reaction of 2-Cyanopyridine with Phenylmagnesium Bromide

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask under an inert atmosphere, place a solution of 2-cyanopyridine in a dry ethereal solvent (e.g., anhydrous THF).

  • Addition of Grignard Reagent: Cool the solution in an ice bath and slowly add a solution of phenylmagnesium bromide in the same solvent.

  • Reaction: After the addition, allow the mixture to warm to room temperature and stir for several hours. Monitor the reaction by TLC.

  • Hydrolysis: Cool the reaction mixture in an ice bath and slowly add a saturated aqueous solution of ammonium chloride to quench the reaction and hydrolyze the intermediate.

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product, 2-benzoylpyridine, can be purified by column chromatography or crystallization.

Cyanopyridine IsomerGrignard ReagentKey ObservationReference
3-CyanopyridineButylmagnesium BromidePredominant addition to the cyano group[6]
3-CyanopyridineBenzylmagnesium ChlorideSteric hindrance may influence addition site[6]
Cycloaddition Reactions: The Gateway to Tetrazoles

The nitrile group in cyanopyridines can participate in cycloaddition reactions, most notably with azides to form tetrazoles. Tetrazoles are important bioisosteres for carboxylic acids in medicinal chemistry.

Mechanism: The [3+2] cycloaddition of an azide (e.g., sodium azide) with the nitrile group forms the five-membered tetrazole ring. This reaction is often catalyzed by a Lewis acid, such as a zinc salt, which coordinates to the nitrile nitrogen, activating it for the cycloaddition[8].

cycloaddition_reaction Cyanopyridine Cyanopyridine Tetrazole Pyridyl-tetrazole Cyanopyridine->Tetrazole Azide Azide (e.g., NaN₃) Azide->Tetrazole [3+2] Cycloaddition

Caption: Synthesis of pyridyl-tetrazoles via cycloaddition.

Experimental Protocol: Synthesis of 5-(4-Pyridyl)-1H-tetrazole

  • Reaction Setup: In a round-bottom flask, suspend 4-cyanopyridine, sodium azide, and a catalyst such as zinc chloride in a suitable solvent like water or DMF[8].

  • Heating: Heat the reaction mixture to reflux for several hours. The progress of the reaction can be monitored by the disappearance of the starting nitrile using IR spectroscopy (disappearance of the -C≡N stretch around 2230 cm⁻¹).

  • Work-up: Cool the reaction mixture to room temperature and acidify with a dilute acid (e.g., hydrochloric acid) to protonate the tetrazole ring.

  • Isolation: The product may precipitate upon acidification. If so, collect the solid by filtration, wash with cold water, and dry. Otherwise, extract the product into a suitable organic solvent.

  • Purification: The crude product can be purified by recrystallization.

The Influence of Isomeric Position and Substituents

The position of the nitrile group on the pyridine ring (2-, 3-, or 4-) has a significant impact on its reactivity.

  • 2- and 4-Cyanopyridines: The nitrile group is in conjugation with the ring nitrogen, leading to a more pronounced electron-withdrawing resonance effect. This makes the nitrile carbon more electrophilic and the pyridine ring more susceptible to nucleophilic attack compared to the 3-isomer[1]. The proximity of the nitrile group to the ring nitrogen in 2-cyanopyridine can also lead to chelation effects with metal catalysts, influencing reactivity in transition metal-catalyzed processes[9].

  • 3-Cyanopyridine: The nitrile group is not in direct conjugation with the ring nitrogen. The electron-withdrawing effect is primarily inductive. As a result, the nitrile group in 3-cyanopyridine is generally less reactive towards nucleophiles than in the 2- and 4-isomers.

Other substituents on the pyridine ring can further modulate the reactivity of the nitrile group. Electron-donating groups will decrease the electrophilicity of the nitrile carbon, making it less reactive, while other electron-withdrawing groups will have the opposite effect.

Applications in Drug Discovery and Development

The transformations of the nitrile group in pyridine systems are of paramount importance in the synthesis of pharmaceuticals. For instance:

  • Isoniazid , a key anti-tubercular drug, is synthesized from isonicotinic acid, which is derived from the hydrolysis of 4-cyanopyridine[10].

  • Nicotinamide , a form of vitamin B3, is produced by the hydration of 3-cyanopyridine[11].

  • The conversion of cyanopyridines to aminomethylpyridines provides access to scaffolds used in a variety of therapeutic areas, including cardiovascular and central nervous system disorders.

  • The synthesis of pyridyl-tetrazoles is a common strategy in drug design to introduce a metabolically stable acidic group[12].

The versatility of the nitrile group on the pyridine ring makes it an invaluable functional group for generating molecular diversity and accessing a wide range of pharmacologically relevant structures.

References

  • Nitrile Coupling Mediated by Cyclometalated Uranium Alkyl Complex: The Ketimide-Enamine Seesaw Mechanism. (2026).
  • Continuous processes for the hydrolysis of cyanopyridines under substantially adiabatic conditions.
  • Process for conversion of cyanopyridines to nicotinamides and catalyst therefor, process for preparing said catalyst.
  • Ecofriendly synthesis of 3-cyanopyridine derivatives by multi-component reaction catalyzed by animal bone meal.
  • Methods for installing a nitrile group on a pyridine ring.
  • One-pot synthesis of 2-amino-3-cyanopyridine derivatives under microwave irradi
  • The Nitrile Group as a Modulator of Electronic Properties in the Pyridine Ring: An In-depth Technical Guide. Benchchem.
  • Synthesis of 2-amino-3-cyanopyridine derivatives and investigation of their carbonic anhydrase inhibition effects. PubMed.
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  • 3-Cyanopyridine-2(1 H )-thiones in the Synthesis of Substituted 3-(Aminomethyl)pyridines.
  • Novel tetrazole and cyanamide derivatives as inhibitors of cyclooxygenase-2 enzyme: design, synthesis, anti-inflammatory evaluation, ulcerogenic liability and docking study. Taylor & Francis Online.
  • Studies on the reaction of 3-cyanopyridine with grignard reagents. Semantic Scholar.
  • Visible-Light-Mediated Three-Component Minisci-Type Reaction of 4-Cyanopyridines.
  • Cyanopyridine: Common isomorphs, applications, side effects and safety. Chempanda.
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  • Synthesis of 1H-tetrazoles. Organic Chemistry Portal.
  • Hydration of 3-cyanopyridine to nicotinamide by crude extract nitrile hydratase. Journal of Industrial Microbiology and Biotechnology | Oxford Academic.
  • Facile synthesis and antiproliferative activity of new 3-cyanopyridines. PMC - NIH.
  • Grignard Reagent Addition to Pyridinium Salts: A Catalytic Approach to Chiral 1,4-Dihydropyridines. PubMed Central.
  • THE NOVEL REDUCTION OF PYRIDINE DERIVATIVE5 WITH PiTRODUCXlON 3. Semantic Scholar.
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Methodological & Application

Synthesis of Novel Heterocyclic Derivatives from 4,5-Dimethylnicotinonitrile: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Versatility of the 4,5-Dimethylnicotinonitrile Scaffold

4,5-Dimethylnicotinonitrile is a versatile pyridine-based scaffold that serves as a valuable starting material for the synthesis of a diverse array of novel heterocyclic compounds. Its intrinsic structural features—a reactive cyano group, an electron-deficient pyridine ring, and two methyl groups amenable to functionalization—provide multiple avenues for chemical modification. This guide offers an in-depth exploration of synthetic pathways to key derivatives with significant potential in medicinal chemistry and materials science. We will delve into the rationale behind experimental design and provide detailed, field-proven protocols for the synthesis of thieno[2,3-b]pyridines, pyrazolo[3,4-b]pyridines, and pyrido[2,3-d]pyrimidines, classes of compounds known for their wide range of biological activities.

I. Synthesis of Thieno[2,3-b]pyridine Derivatives: Bioisosteres of Purines

Thieno[2,3-b]pyridines are recognized as bioisosteres of purines and have garnered significant attention due to their diverse pharmacological properties, including kinase inhibition and anticancer activity. A robust and widely employed method for their synthesis is the Gewald reaction, a multicomponent condensation that efficiently constructs the thiophene ring fused to a pyridine core.

Scientific Rationale and Workflow

The synthesis of thieno[2,3-b]pyridines from 4,5-dimethylnicotinonitrile typically proceeds through a multi-step sequence. The initial step involves the conversion of the nitrile to a more reactive intermediate, such as a 2-thioxo-1,2-dihydropyridine-3-carbonitrile. This intermediate then undergoes an S-alkylation followed by an intramolecular Thorpe-Ziegler cyclization, a variation of the Gewald reaction, to yield the desired fused heterocyclic system. The choice of reagents in each step is critical for achieving high yields and purity. For instance, the use of a mild base during the initial thionation prevents unwanted side reactions, while the selection of the alkylating agent in the subsequent step dictates the substitution pattern on the final product.

Synthesis_of_Thienopyridines A 4,5-Dimethylnicotinonitrile B 4,5-Dimethyl-2-thioxo-1,2- dihydropyridine-3-carbonitrile A->B Thionation C S-Alkylated Intermediate B->C S-Alkylation D 3-Aminothieno[2,3-b]pyridine Derivative C->D Thorpe-Ziegler Cyclization Synthesis_of_Pyrazolopyridines A 4,5-Dimethylnicotinonitrile B 2-Chloro-4,5-dimethylnicotinonitrile A->B Chlorination C 2-Hydrazinyl-4,5-dimethylnicotinonitrile B->C Hydrazinolysis D Pyrazolo[3,4-b]pyridine Derivative C->D Cyclocondensation Synthesis_of_Pyridopyrimidines A 4,5-Dimethylnicotinonitrile B 2-Chloro-4,5-dimethylnicotinonitrile A->B Chlorination C 2-Amino-4,5-dimethylnicotinonitrile B->C Amination D Pyrido[2,3-d]pyrimidine Derivative C->D Cyclization

The Art of Asymmetry: Crafting Chiral Pyridine Scaffolds through Organocatalysis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The pyridine ring is a cornerstone of modern pharmaceuticals, agrochemicals, and materials science. Accessing these vital structures in an enantiomerically pure form is a significant challenge that unlocks novel chemical space and enhances molecular efficacy. While nicotinonitrile serves as a key precursor for a vast array of pyridine derivatives, its direct transformation into a chiral organocatalyst is not a well-established strategy. This guide, therefore, pivots to a more impactful and broadly applicable topic: the use of organocatalysis to construct and functionalize chiral pyridine and dihydropyridine scaffolds. We will delve into the mechanistic intricacies and practical applications of cutting-edge organocatalytic methods that deliver high levels of stereocontrol in the synthesis of these valuable heterocycles. This document provides researchers, scientists, and drug development professionals with detailed protocols and field-proven insights into the asymmetric synthesis of chiral pyridines, moving beyond traditional synthetic routes to the forefront of modern organocatalysis.

Introduction: The Quest for Chiral Pyridines

The pyridine nucleus is a privileged scaffold in medicinal chemistry, present in a multitude of FDA-approved drugs. The introduction of chirality into this planar aromatic system can profoundly influence a molecule's biological activity, enhancing its target specificity and reducing off-target effects. Organocatalysis has emerged as a powerful and sustainable alternative to traditional metal-based catalysis for asymmetric synthesis, offering mild reaction conditions, low toxicity, and operational simplicity.[1] This application note will explore the organocatalytic strategies for the enantioselective synthesis of chiral 1,4-dihydropyridines, which serve as versatile precursors to chiral pyridines, and the direct asymmetric functionalization of the pyridine ring.

Crafting the Chiral Core: Asymmetric Synthesis of 1,4-Dihydropyridines

The most established organocatalytic route to chiral pyridines begins with the asymmetric synthesis of their non-aromatic precursors, 1,4-dihydropyridines (1,4-DHPs). These molecules, in addition to being valuable in their own right (e.g., as calcium channel blockers), can be readily oxidized to the corresponding pyridines.

The Organocatalytic Hantzsch Reaction

The Hantzsch reaction, a classic multicomponent reaction, can be rendered enantioselective through the use of chiral organocatalysts. Chiral Brønsted acids, particularly chiral phosphoric acids (CPAs), have proven to be highly effective in this transformation.

Mechanism of Action: The CPA catalyst activates the imine intermediate formed in situ, facilitating a highly organized transition state for the conjugate addition of the enamine. This orchestration dictates the stereochemical outcome of the newly formed stereocenter. The Hantzsch ester, a dihydropyridine itself, can also be used as a hydride source in organocatalytic transfer hydrogenation reactions.[2][3][4]

Protocol 1: Chiral Phosphoric Acid-Catalyzed Enantioselective Synthesis of 4-Aryl-1,4-Dihydropyridines [5]

This protocol describes a three-component cyclization to generate highly enantioenriched 4-aryl-substituted 1,4-dihydropyridines.

  • Materials:

    • Aldehyde (1.0 equiv)

    • β-Ketoester (1.0 equiv)

    • Ammonium acetate (1.2 equiv)

    • Chiral Phosphoric Acid Catalyst (e.g., TRIP) (5-10 mol%)

    • Dichloromethane (DCM) as solvent

  • Procedure:

    • To a solution of the aldehyde and β-ketoester in DCM, add the chiral phosphoric acid catalyst.

    • Stir the mixture at room temperature for 10 minutes.

    • Add ammonium acetate and continue stirring at room temperature for 24-48 hours, monitoring the reaction by TLC.

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Purify the residue by flash column chromatography on silica gel to afford the desired 1,4-dihydropyridine.

  • Causality of Experimental Choices:

    • Catalyst: The chiral phosphoric acid acts as a bifunctional catalyst, activating the reactants through hydrogen bonding and creating a chiral environment for the key C-C bond-forming step.

    • Solvent: DCM is a common choice due to its ability to dissolve the reactants and its relatively non-coordinating nature, which does not interfere with the catalyst's hydrogen bonding network.

    • Temperature: The reaction is typically run at room temperature to balance reaction rate and enantioselectivity.

Organocatalytic Domino Reactions for Dihydropyridine Synthesis

Domino reactions provide an efficient means to construct complex molecules in a single step. Organocatalysts, such as β-isocupreidine, can initiate a cascade of reactions to form functionalized 1,4-dihydropyridines.[6][7][8]

Protocol 2: β-Isocupreidine-Catalyzed Synthesis of 1-Benzamido-1,4-Dihydropyridine Derivatives [6][7]

This protocol details the reaction of hydrazones with alkylidenemalononitriles to produce highly functionalized 1,4-DHPs.

  • Materials:

    • Hydrazone (1.0 equiv)

    • Alkylidenemalononitrile (1.5 equiv)

    • β-Isocupreidine catalyst (20 mol%)

    • Tetrahydrofuran (THF) as solvent

  • Procedure:

    • In a vial, dissolve the alkylidenemalononitrile and β-isocupreidine catalyst in THF.

    • Add the hydrazone to the mixture.

    • Stir the reaction at room temperature for 5 days.

    • Monitor the reaction progress by TLC.

    • Upon completion, purify the crude product by column chromatography (SiO₂, n-hexane:diethyl ether) to yield the chiral 1-benzamido-1,4-dihydropyridine.[6]

Asymmetric Dearomatization of Pyridines

A more direct approach to chiral, non-aromatic pyridine derivatives is the asymmetric dearomatization of the pyridine ring itself. This powerful strategy transforms a flat, achiral molecule into a three-dimensional, chiral structure. Chiral phosphoric acids have also been instrumental in this area.[9]

Mechanism of Action: The dearomatization of pyridines often requires activation of the pyridine ring, typically by N-acylation or N-alkylation, to form a pyridinium salt. This enhances the electrophilicity of the ring, making it susceptible to nucleophilic attack. A chiral organocatalyst can then control the facial selectivity of the nucleophilic addition.[1][10]

Protocol 3: Chiral Phosphoric Acid-Catalyzed Asymmetric Dearomatization of Pyridines with Indoles

This protocol is a representative example of the enantioselective dearomatization of pyridinium ions.

  • Materials:

    • Pyridine derivative (1.0 equiv)

    • Indole nucleophile (1.2 equiv)

    • Activating agent (e.g., phenyl chloroformate) (1.1 equiv)

    • Chiral Phosphoric Acid (CPA) catalyst (10 mol%)

    • Toluene as solvent

  • Procedure:

    • To a solution of the pyridine derivative in toluene, add the CPA catalyst.

    • Cool the mixture to the desired temperature (e.g., 0 °C or -20 °C).

    • Add the activating agent dropwise to form the pyridinium salt in situ.

    • Add the indole nucleophile and stir the reaction until completion (monitored by TLC).

    • Quench the reaction with a saturated solution of sodium bicarbonate.

    • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over sodium sulfate, and concentrate under reduced pressure.

    • Purify the product by flash column chromatography.

Direct Asymmetric Functionalization of the Pyridine Ring

While the synthesis of chiral dihydropyridines is a robust strategy, the direct asymmetric functionalization of the pyridine ring is a highly desirable but challenging goal. Recent advances in photoredox organocatalysis have opened new avenues for such transformations.

Photochemical Organocatalytic C-H Functionalization

A novel approach utilizes a dithiophosphoric acid that acts as a multi-functional organocatalyst under photochemical conditions to achieve C-H functionalization of pyridines.[11][12][13]

Mechanism of Action: The dithiophosphoric acid serves as a Brønsted acid to protonate the pyridine, a single electron transfer (SET) reductant to generate a pyridinyl radical, and a hydrogen atom abstractor to generate a second radical from an allylic C-H bond. The two resulting radicals then couple with high regioselectivity.[11][12][13]

Protocol 4: Photochemical Organocatalytic Allylation of Pyridines [11][12][13]

This protocol describes a method for the C4-allylation of pyridines.

  • Materials:

    • Pyridine derivative (1.0 equiv)

    • Allylic C-H bond containing substrate (e.g., toluene) (as solvent or co-solvent)

    • Dithiophosphoric acid catalyst (10 mol%)

    • Degassed solvent (e.g., acetonitrile)

    • Visible light source (e.g., blue LEDs)

  • Procedure:

    • In a reaction vessel, combine the pyridine derivative and the dithiophosphoric acid catalyst.

    • Add the degassed solvent and the allylic substrate.

    • Irradiate the mixture with visible light at room temperature for 24 hours.

    • Monitor the reaction by GC-MS or LC-MS.

    • Upon completion, remove the solvent under reduced pressure.

    • Purify the residue by column chromatography to obtain the C4-allylated pyridine.

Data Summary

Method Catalyst Reaction Type Typical Yield Typical Enantioselectivity (ee) Reference
Asymmetric Hantzsch ReactionChiral Phosphoric AcidMulticomponent CyclizationHighUp to 98%[5]
Domino Reactionβ-IsocupreidineDomino Michael/CyclizationModerate to Good40-54%[6][7]
Asymmetric DearomatizationChiral Phosphoric AcidNucleophilic AdditionGood to HighUp to 98%[9][10]
Photochemical C-H FunctionalizationDithiophosphoric AcidRadical C-H Activation/CouplingGoodN/A (Regioselective)[11][12][13]

Visualizing the Mechanisms

Asymmetric Hantzsch Reaction Catalytic Cycle

Hantzsch_Mechanism cluster_0 Catalytic Cycle CPA Chiral Phosphoric Acid (CPA) Activated_Imine CPA-Activated Imine CPA->Activated_Imine Activation Imine Imine Intermediate Imine->Activated_Imine Enamine Enamine Transition_State Stereo-determining Transition State Enamine->Transition_State Nucleophilic Attack Activated_Imine->Transition_State Adduct Michael Adduct Transition_State->Adduct DHP 1,4-Dihydropyridine Adduct->DHP Cyclization & Proton Transfer DHP->CPA Catalyst Regeneration Aldehyde Aldehyde + Ammonia Aldehyde->Imine Ketoester β-Ketoester Ketoester->Enamine

Caption: Proposed catalytic cycle for the CPA-catalyzed Hantzsch reaction.

Asymmetric Dearomatization Workflow

Dearomatization_Workflow Pyridine Pyridine Pyridinium Pyridinium Salt (Activated) Pyridine->Pyridinium Activator Activating Agent (e.g., Phenyl Chloroformate) Activator->Pyridinium Chiral_DHP Chiral Dihydropyridine Product Pyridinium->Chiral_DHP Nucleophile Nucleophile (e.g., Indole) Nucleophile->Chiral_DHP CPA Chiral Phosphoric Acid (CPA) CPA->Chiral_DHP Stereocontrol

Caption: General workflow for the CPA-catalyzed asymmetric dearomatization of pyridines.

Conclusion and Future Perspectives

The field of organocatalysis has provided powerful and innovative solutions for the asymmetric synthesis of chiral pyridines and their derivatives. The enantioselective construction of 1,4-dihydropyridines via methods like the Hantzsch reaction, followed by aromatization, remains a robust and reliable strategy. Furthermore, the development of asymmetric dearomatization reactions and novel C-H functionalization techniques continues to push the boundaries of what is possible in pyridine synthesis. Future research will likely focus on expanding the scope of these reactions to include a wider range of nicotinonitrile derivatives and other functionalized pyridines, as well as the development of even more efficient and selective organocatalysts. The insights and protocols provided herein serve as a foundation for researchers to explore and advance the exciting field of asymmetric pyridine synthesis.

References

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  • Alcarazo, M., et al. (2024). Recent Strategies in the Nucleophilic Dearomatization of Pyridines, Quinolines, and Isoquinolines. Chemical Reviews. [Link]

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  • Company, A., et al. (2011). Asymmetric Organocatalytic Synthesis of Substituted Chiral 1,4-Dihydropyridine Derivatives. The Journal of Organic Chemistry, 76(15), 6039-6048. [Link]

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Troubleshooting & Optimization

Technical Support Center: Catalyst Selection for Pyridine Ring Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Pyridine Ring Synthesis. This guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during the synthesis of pyridine derivatives. Our focus is on providing practical, evidence-based solutions grounded in mechanistic principles to help you optimize your reactions and overcome common experimental hurdles.

Introduction: The Central Role of Catalysis in Pyridine Synthesis

The pyridine scaffold is a cornerstone in pharmaceuticals, agrochemicals, and materials science.[1] Its synthesis, however, is often fraught with challenges related to yield, regioselectivity, and reaction conditions.[1][2] The choice of catalyst is paramount in navigating these complexities. This guide will delve into catalyst selection and troubleshooting for both classical and modern pyridine synthesis methodologies.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding catalyst selection for various pyridine synthesis strategies.

FAQ 1: Which catalytic approach is best for synthesizing highly substituted pyridines?

The optimal approach depends on the desired substitution pattern and available starting materials.

  • For convergent synthesis of polysubstituted pyridines , multicomponent reactions like the Hantzsch synthesis are highly effective. While classically a thermal condensation, modern catalytic variants offer improved yields and milder conditions.[3][4] Catalysts such as p-toluenesulfonic acid (PTSA) under ultrasonic irradiation or the use of ceric ammonium nitrate (CAN) can significantly enhance reaction efficiency.[4][5]

  • For specific regiochemical outcomes , the Bohlmann-Rahtz synthesis provides excellent control, yielding 2,3,6-trisubstituted pyridines.[6] This method involves the condensation of an enamine with an alkynone, followed by a cyclodehydration step that can be catalyzed by acids like acetic acid or Lewis acids such as ytterbium(III) triflate to lower the required temperature.[6]

  • For atom-economical synthesis , metal-catalyzed [2+2+2] cycloadditions of alkynes and nitriles are a powerful option.[7][8] Cobalt and iron catalysts are commonly employed.[9][10] However, controlling regioselectivity with unsymmetrical alkynes can be a challenge.[9]

FAQ 2: How can I improve the regioselectivity of my pyridine synthesis?

Regioselectivity is a common challenge, particularly in reactions that can yield multiple isomers.

  • Substituent Effects: The inherent electronic and steric properties of your substrates play a crucial role. In additions to N-activated pyridines, for example, a substituent at the 4-position will generally direct incoming nucleophiles to the 2-position.[11]

  • Catalyst Control: Modern catalysis offers sophisticated solutions. For instance, in C-H activation, the choice of a directive catalyst can override the intrinsic reactivity of the pyridine ring. A nickel catalyst with a bifunctional NHC ligand has been shown to achieve C3-alkenylation, a typically disfavored position.[12]

  • Strategic Reaction Choice: Employing a synthesis method with inherent regiochemical control, such as the Bohlmann-Rahtz reaction for 2,3,6-trisubstitution, is often the most effective strategy.[6][13]

FAQ 3: What are the common causes of catalyst deactivation in pyridine synthesis and how can they be mitigated?

Catalyst deactivation can lead to stalled reactions and low yields. The causes are often specific to the catalytic system.

  • Inhibition by Lewis Basic Nitrogen: The lone pair on the pyridine nitrogen can coordinate to the metal center of a catalyst, inhibiting its activity.[14] This is a significant challenge in C-H activation. Strategies to mitigate this include:

    • Blocking the Nitrogen: Conversion of the pyridine to a pyridine N-oxide can prevent catalyst inhibition.[14]

    • Lewis Acid Additives: The use of a Lewis acid can bind to the pyridine nitrogen, preventing it from coordinating to the active catalyst.[12]

  • Ligand Modification: In some cases, the catalyst itself can be modified to prevent deactivation. For pyridine(diimine) iron catalysts used in C(sp2)–H borylation, substitution at the 4-position of the ligand prevents competing borylation at that site, which is a pathway for catalyst deactivation.[15]

  • Protonation: In reactions that generate acidic byproducts, the catalyst can be deactivated by protonation. This is a known issue with isothiourea catalysts, where the addition of a non-nucleophilic base like DABCO is necessary to neutralize the acid produced.[16]

Part 2: Troubleshooting Guides

This section provides detailed, step-by-step guides for troubleshooting common problems in specific pyridine synthesis reactions.

Guide 1: Low Yield in Hantzsch Pyridine Synthesis

The Hantzsch synthesis, while versatile, can suffer from low yields due to harsh conditions or incomplete reaction.[4]

Problem: The one-pot synthesis of a substituted pyridine from an aldehyde, a β-ketoester, and ammonia results in a low yield (<30%).

Troubleshooting Workflow:

Hantzsch_Troubleshooting start Low Yield Observed cond1 Step 1: Assess Reaction Conditions start->cond1 sol1a Introduce Catalyst: p-Toluenesulfonic acid (PTSA) in aqueous micelles. cond1->sol1a Inefficient Condensation sol1b Apply Microwave Irradiation: Shortens reaction time, improves yield. cond1->sol1b Long Reaction Time cond2 Step 2: Check Oxidation Step sol1a->cond2 sol1b->cond2 sol2a Use Milder Oxidants: Replace harsh oxidants (e.g., HNO3) with FeCl3 or MnO2. cond2->sol2a Poor Aromatization sol2b Consider One-Pot Oxidation: Add oxidant directly to the initial reaction mixture. sol2a->sol2b cond3 Step 3: Investigate Side Reactions sol2b->cond3 sol3 Control Stoichiometry & Temperature: Carefully control reagent ratios and maintain consistent temperature. cond3->sol3 Byproduct Formation end_node Yield Improved sol3->end_node Cycloaddition_Mechanism cluster_0 Catalytic Cycle cluster_1 Regioselectivity Issue Co_I Co(I) Catalyst Metallacycle Cobaltacyclopentadiene Intermediate Co_I->Metallacycle + 2 Alkynes (Oxidative Coupling) Alkyne1 Alkyne 1 Alkyne1->Metallacycle Alkyne2 Alkyne 2 Alkyne2->Metallacycle Nitrile Nitrile Pyridine_Complex Co(I)-Pyridine Complex Nitrile->Pyridine_Complex Metallacycle->Pyridine_Complex + Nitrile (Insertion) Isomer_A Regioisomer A Metallacycle->Isomer_A Pathway A Isomer_B Regioisomer B Metallacycle->Isomer_B Pathway B Pyridine_Complex->Co_I Reductive Elimination Product Pyridine Product Pyridine_Complex->Product

Caption: Simplified mechanism of Co-catalyzed [2+2+2] cycloaddition and the origin of regioisomers.

References

  • Organic Chemistry Portal. (n.d.). Pyridine synthesis. Retrieved from [Link]

  • Baran, P. (2004). Pyridine Synthesis: Cliff Notes. Baran Lab. Retrieved from [Link]

  • MDPI. (2023). Recent Progresses in the Catalytic Stereoselective Dearomatization of Pyridines. Retrieved from [Link]

  • MDPI. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. Retrieved from [Link]

  • ACS Publications. (2022). Photochemical Organocatalytic Functionalization of Pyridines via Pyridinyl Radicals. Journal of the American Chemical Society. Retrieved from [Link]

  • A Directive Ni Catalyst Overrides Conventional Site-Selectivity in Pyridine C–H Alkenylation. (n.d.). Retrieved from [Link]

  • MDPI. (n.d.). Pd/C–H2-Catalyzed One-Pot Aromatization–Deoxygenation of Dihydropyridinediones: A Green, Scalable Route to Alkyl Pyridines. Retrieved from [Link]

  • Wikipedia. (n.d.). Supramolecular catalysis. Retrieved from [Link]

  • Wordpress. (n.d.). Metal-catalysed Pyridine Ring Synthesis. Retrieved from [Link]

  • ACS Publications. (n.d.). Synthesis of Pyridine and Dihydropyridine Derivatives by Regio- and Stereoselective Addition to N-Activated Pyridines. Chemical Reviews. Retrieved from [Link]

  • Learning from the Hantzsch synthesis. (2000). Retrieved from [Link]

  • ACS Central Science. (2015). Remote Meta-C–H Activation Using a Pyridine-Based Template: Achieving Site-Selectivity via the Recognition of Distance and Geometry. Retrieved from [Link]

  • Asynt. (n.d.). FlowSyn™ Application Note 15: Bohlmann-Rahtz Pyridine Synthesis. Retrieved from [Link]

  • Royal Society of Chemistry. (2025). In situ generated cobalt( i ) catalyst for the efficient synthesis of novel pyridines: revisiting the mechanism of [2 + 2 + 2] cycloadditions. Organic Chemistry Frontiers. Retrieved from [Link]

  • NIH. (2025). Mechanistic Studies and Identification of Catalyst Deactivation Pathways for Pyridine(diimine) Iron Catalyzed C(sp2)–H Borylation. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Bohlmann-Rahtz pyridine synthesis - Literature. Retrieved from [Link]

  • ResearchGate. (2025). (PDF) Iron(II)-Catalyzed [2_+2+_2] Cycloaddition for Pyridine Ring Construction. Retrieved from [Link]

  • Royal Society Publishing. (2017). Green approach for synthesis of bioactive Hantzsch 1,4-dihydropyridine derivatives based on thiophene moiety via multicomponent reaction. Retrieved from [Link]

  • PubMed Central. (2025). Synthesis of thiopyran derivatives via [4 + 2] cycloaddition reactions. Retrieved from [Link]

  • Ingenta Connect. (2022). Recent Advances in Direct Pyridine C-H Activation Strategies. Retrieved from [Link]

  • ResearchGate. (n.d.). C-H Functionalization of Pyridines. Retrieved from [Link]

  • Wikipedia. (n.d.). Hantzsch pyridine synthesis. Retrieved from [Link]

  • PubMed Central. (n.d.). Three-Component Coupling Sequence for the Regiospecific Synthesis of Substituted Pyridines. Retrieved from [Link]

  • Academia.edu. (n.d.). (PDF) Bohlmann-Rahtz Pyridine Synthesis. Retrieved from [Link]

  • YouTube. (2022). HANTZSCH PYRIDINE SYNTHESIS | Heterocyclic Reactions | Organic Chemistry. Retrieved from [Link]

  • A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. (2025). Retrieved from [Link]

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Technical Support Center: Purification of 4,5-Dimethylnicotinonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of 4,5-Dimethylnicotinonitrile. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols designed for researchers, chemists, and drug development professionals. Our goal is to equip you with the scientific rationale and practical steps needed to overcome common purification challenges and achieve high-purity material.

Section 1: Impurity Identification and Initial Strategy

Q1: What are the most common impurities I should expect in my crude 4,5-Dimethylnicotinonitrile reaction mixture?

A1: The impurity profile of your crude product is intrinsically linked to the synthetic route employed. However, based on common synthetic strategies for pyridine derivatives, several classes of impurities are frequently encountered. Understanding these potential contaminants is the first step in designing an effective purification strategy.

The most probable impurities include:

  • Unreacted Starting Materials: Depending on the synthesis, these could be precursors like 3,4,5-trimethylpyridine or various acyclic compounds.

  • Oxidative By-products: If the synthesis involves the oxidation of a methyl group (e.g., from 3,4,5-trimethylpyridine), you may find partially or fully oxidized species. Over-oxidation is a common side reaction in the synthesis of related compounds.[1][2] This can lead to the formation of aldehydes or carboxylic acids, such as 4-methyl-5-formylnicotinonitrile or 4-methylnicotinonitrile-5-carboxylic acid.

  • Hydrolysis Products: The nitrile group is susceptible to hydrolysis under either acidic or basic conditions, which may be present during the reaction or work-up.[3] This can convert your target molecule into the corresponding amide (4,5-dimethylnicotinamide) or carboxylic acid (4,5-dimethylnicotinic acid).

  • Solvent-Derived Impurities: High-temperature reactions using solvents like N,N-Dimethylformamide (DMF) can lead to solvent decomposition and the formation of unexpected by-products.[4]

  • Isomeric By-products: Certain cyclization strategies may lack complete regioselectivity, leading to the formation of structural isomers.

A summary of these impurities and the recommended first-line purification approach is presented below.

Impurity ClassCommon ExamplesPhysicochemical PropertyRecommended Purification Method
Unreacted Starting Materials3,4,5-trimethylpyridineMore basic, different polarityAcid-Base Extraction, Column Chromatography
Oxidative By-products4-methylnicotinonitrile-5-carboxylic acidAcidicAcid-Base Extraction (base wash)
Hydrolysis Products4,5-dimethylnicotinic acidAcidicAcid-Base Extraction (base wash)
IsomersPositional isomers of methyl/nitrile groupsSimilar to productRecrystallization, Preparative HPLC
Residual SolventsDMF, Toluene, AcetonitrileVolatileHigh-vacuum drying, Recrystallization

Section 2: Core Purification Protocols

The following protocols provide step-by-step guidance on the most effective purification techniques for 4,5-Dimethylnicotinonitrile. The choice of method should be guided by the nature of the impurities identified in your initial analysis (e.g., by TLC, LC-MS, or ¹H NMR).

Q2: My crude product contains significant acidic impurities like oxidized by-products. How can I remove them effectively?

A2: Acid-base extraction is an exceptionally powerful technique for separating compounds based on their acidic or basic properties.[5][6] Since your target molecule, 4,5-Dimethylnicotinonitrile, is a basic pyridine derivative, you can exploit this property to separate it from both acidic and neutral impurities. The acidic impurities (e.g., carboxylic acids) can be converted into their water-soluble salt forms by washing with a weak aqueous base, while the basic product remains in the organic layer.

  • Dissolution: Dissolve the crude reaction mixture in an appropriate water-immiscible organic solvent, such as ethyl acetate (EtOAc) or dichloromethane (DCM).

  • Basic Wash (to remove acidic impurities):

    • Transfer the organic solution to a separatory funnel.

    • Add an equal volume of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure from CO₂ evolution.

    • Allow the layers to separate completely. The deprotonated acidic impurities will now be in the upper aqueous layer as sodium salts.[7]

    • Drain the lower organic layer. Discard the aqueous layer. Repeat this wash 1-2 more times if acidic impurities are significant.

  • Acidic Wash (to isolate the basic product):

    • Return the organic layer to the separatory funnel.

    • Add an equal volume of 1 M aqueous hydrochloric acid (HCl).

    • Shake vigorously for 1-2 minutes. Your basic product, 4,5-Dimethylnicotinonitrile, will be protonated to form a hydrochloride salt, which is soluble in the aqueous layer.[6]

    • Allow the layers to separate. Drain and collect the aqueous layer. The organic layer, now containing neutral impurities, can be discarded.

  • Basification and Re-extraction:

    • Cool the collected acidic aqueous layer in an ice bath.

    • Slowly add a 2 M aqueous solution of sodium hydroxide (NaOH) with stirring until the pH is basic (pH ~9-10, check with pH paper). Your product will precipitate or form an oil as it is deprotonated back to its neutral, water-insoluble form.

    • Extract the product from the aqueous layer 2-3 times with fresh portions of an organic solvent (EtOAc or DCM).

  • Drying and Concentration:

    • Combine the organic extracts.

    • Dry the solution over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the purified product.

The logic of this separation is illustrated in the diagram below.

G cluster_0 Step 1: Initial State cluster_1 Step 2: Remove Acidic Impurities cluster_2 Step 3: Isolate Basic Product cluster_3 Step 4: Recover Final Product start Crude Mixture in Organic Solvent (Product, Acidic Impurity, Neutral Impurity) wash_base Wash with aq. NaHCO₃ start->wash_base layers_1 Separate Layers wash_base->layers_1 aq_1 Aqueous Layer (Deprotonated Acidic Impurity) layers_1->aq_1 Discard org_1 Organic Layer (Product, Neutral Impurity) layers_1->org_1 wash_acid Wash with aq. HCl org_1->wash_acid layers_2 Separate Layers wash_acid->layers_2 org_2 Organic Layer (Neutral Impurity) layers_2->org_2 Discard aq_2 Aqueous Layer (Protonated Product) layers_2->aq_2 basify Add aq. NaOH to Aqueous Layer aq_2->basify extract Extract with Organic Solvent basify->extract final Purified 4,5-Dimethylnicotinonitrile extract->final

Caption: Logic of Acid-Base Extraction Purification.

Q3: My product is a solid, but it's contaminated with neutral, non-polar impurities. What is the best purification method?

A3: Recrystallization is the method of choice for purifying solid compounds from impurities with different solubility profiles. The principle is to dissolve the crude solid in a minimum amount of a hot solvent in which the product has high solubility at high temperatures and low solubility at low temperatures, while the impurities are either highly soluble or insoluble at all temperatures.

  • Solvent Selection: The key to successful recrystallization is choosing the right solvent. Test small amounts of your crude product with various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, heptane, or mixtures thereof) to find a suitable one. An ideal solvent will dissolve the compound when hot but yield crystals upon cooling.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a small amount of the chosen solvent and heat the mixture to boiling (using a hot plate and a condenser). Continue adding the solvent in small portions until the solid just dissolves. Adding too much solvent will reduce your final yield.

  • Hot Filtration (Optional): If there are insoluble impurities (e.g., dust, inorganic salts) or if you have used activated charcoal to remove colored impurities, perform a hot gravity filtration to remove them. This must be done quickly to prevent the product from crystallizing prematurely.

  • Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any residual soluble impurities adhering to the crystal surfaces.

  • Drying: Dry the crystals under vacuum to remove all traces of solvent.

Q4: My product is still impure after extraction and recrystallization. How should I approach column chromatography?

A4: Flash column chromatography is a highly effective method for separating compounds based on their differential adsorption to a stationary phase. For a basic compound like 4,5-Dimethylnicotinonitrile, special considerations are needed to prevent poor separation and peak tailing.[8]

  • Stationary Phase Selection: Standard silica gel is acidic and can cause strong, sometimes irreversible, binding of basic pyridine compounds, leading to tailing and low recovery. To mitigate this, you can:

    • Use a mobile phase containing a small amount of a competing base, like triethylamine (TEA) or pyridine (e.g., 0.5-1% v/v).[8] The additive will preferentially interact with the acidic silanol groups on the silica, allowing your product to elute more cleanly.

    • Alternatively, use a deactivated stationary phase like neutral alumina.

  • Mobile Phase (Eluent) Selection: Use Thin Layer Chromatography (TLC) to determine an appropriate solvent system. A good system will give your product an Rf value of approximately 0.3-0.4. Start with a non-polar solvent like hexanes or heptane and gradually increase the polarity by adding a more polar solvent like ethyl acetate or acetone. Remember to add the same percentage of base (e.g., TEA) to your TLC solvent system that you plan to use for the column.

  • Column Packing: Pack the column with the chosen stationary phase as a slurry in the initial, non-polar eluent. Ensure the packing is uniform and free of air bubbles.

  • Sample Loading: Dissolve your crude product in a minimal amount of the eluent or a stronger solvent (like DCM) and adsorb it onto a small amount of silica gel ("dry loading"). Once the solvent is evaporated, the silica-adsorbed sample can be carefully added to the top of the packed column. This technique generally provides better resolution than loading the sample as a concentrated liquid.

  • Elution and Fraction Collection: Begin eluting the column with your chosen solvent system. Collect fractions and monitor them by TLC to identify which ones contain your purified product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure. The triethylamine will also be removed during this process due to its volatility.

Section 3: Troubleshooting and Workflow

Even with robust protocols, challenges can arise. This section addresses common issues encountered during the purification of 4,5-Dimethylnicotinonitrile.

Q5: I've tried recrystallization, but my product purity isn't improving. What should I do?

A5: If a single recrystallization is insufficient, it often means the impurities have a very similar solubility profile to your product in the chosen solvent. You have several options:

  • Second Recrystallization: Simply repeating the process can sometimes be effective.

  • Change the Solvent System: Experiment with a different solvent or a binary solvent mixture. A good binary system consists of one solvent in which the compound is soluble and another in which it is poorly soluble.[9]

  • Charcoal Treatment: If your product is discolored, it may contain highly colored, non-polar impurities. Add a small amount of activated charcoal to the hot solution before the hot filtration step.[2] The charcoal will adsorb the colored impurities.

  • Switch to Chromatography: If impurities co-crystallize with your product, chromatography is likely the best path forward.

The following diagram outlines a general troubleshooting workflow for purification.

G start Crude Product analyze Analyze Impurity Profile (TLC, NMR, LC-MS) start->analyze decision1 Acidic or Basic Impurities Present? analyze->decision1 extraction Perform Acid-Base Extraction decision1->extraction Yes analyze2 Assess Purity of Extracted Material decision1->analyze2 No extraction->analyze2 decision2 Is Product a Solid and Mostly Pure? analyze2->decision2 recrystallize Recrystallize decision2->recrystallize Yes chromatography Perform Column Chromatography decision2->chromatography No / Oily Product analyze3 Assess Final Purity recrystallize->analyze3 decision3 Purity >98%? analyze3->decision3 decision3->chromatography No end Pure Product decision3->end Yes chromatography->end

Caption: General Purification and Troubleshooting Workflow.

Q6: My HPLC analysis shows significant peak tailing, even after purification. Is my compound still impure?

A6: Not necessarily. Peak tailing is a common artifact when analyzing basic compounds like pyridine derivatives on standard silica-based HPLC columns.[8] The basic nitrogen atom on the pyridine ring can interact strongly with acidic residual silanol groups on the silica surface, causing the peak to tail. While it can mask small impurities, it is often an analytical artifact rather than an indication of product impurity. To confirm, you can try modifying your analytical method:

  • Use a buffered mobile phase at a lower pH (e.g., pH 2.5-3.5) to protonate the silanol groups and minimize these secondary interactions.

  • Add a competing base like triethylamine (TEA) to the mobile phase.

  • Use a specialized column designed for basic compounds.

If the peak shape improves dramatically with these changes, the tailing was likely an artifact. If other distinct peaks become visible, further purification is needed.

References

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  • Google Patents. (1983). DE3245950A1 - Process for the preparation of substituted pyridines.
  • ResearchGate. (2025). (PDF) Synthesis and Characterization of Nicotinonitrile Derivatives as Efficient Corrosion Inhibitors for Acid Pickling of Brass Alloy in Nitric Acid. Retrieved from [Link]

  • Google Patents. (2013). CN102584695B - Preparing method of 5-methylnicotinicacid.
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  • Google Patents. (1993). US5254712A - Process for the preparation of 5-oxohexane nitriles and the compound 2,4-dimethyl-5-oxohexane nitrile.
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  • Der Pharma Chemica. (n.d.). Identification, characterization and preparation of process-related impurities of the phenylquinoline derivative NK-104. Retrieved from [Link]

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  • MDPI. (2022). Preparation of Substituted Pyridines via a Coupling of β-Enamine Carbonyls with Rongalite-Application for Synthesis of Terpyridines. Retrieved from [Link]

  • Google Patents. (2011). CN101648912B - Continuous preparation method of 4-nitro-3,5-dimethylpyridine-N-oxide.
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  • YouTube. (2020). Acid base extraction. Retrieved from [Link]

  • Google Patents. (2016). KR101652750B1 - Purification method of pyridine and pyridine derivatives.
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  • Wikipedia. (n.d.). Nicotinonitrile. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Liquid/liquid Extraction. Retrieved from [Link]

  • ResearchGate. (2018). (PDF) Sources of impurities - Investigation of 4-(2-chlorophenyl)-3-ethoxycarbonyl-5-methoxycarbonyl-6-methyl-2-[(2-phthalimidoethoxy)methyl]-1,4-dihydropyridine traces formation during the synthesis of amlodipine besylate. Retrieved from [Link]

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Validation & Comparative

comparative analysis of the biological activity of nicotinonitrile analogs

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to the Biological Activity of Nicotinonitrile Analogs

Introduction: The Nicotinonitrile Scaffold - A Cornerstone of Modern Medicinal Chemistry

Nicotinonitrile, or 3-cyanopyridine, represents a privileged scaffold in drug discovery. Its unique electronic properties and versatile chemical handles have allowed for the development of a vast library of derivatives with a wide spectrum of pharmacological activities.[1][2] The clinical and commercial success of drugs such as the anticancer agents Bosutinib and Neratinib , and the cardiotonic agents Milrinone and Olprinone , all of which are built upon the nicotinonitrile framework, underscores the therapeutic potential embedded within this heterocyclic system.[1]

This guide provides a comparative analysis of the biological activities of various nicotinonitrile analogs, focusing on their anticancer, antimicrobial, and enzyme-inhibitory properties. We will delve into the structure-activity relationships that govern their efficacy, present comparative experimental data, and provide detailed protocols for key biological assays. The objective is to equip researchers, scientists, and drug development professionals with a robust framework for understanding and advancing the therapeutic applications of this remarkable chemical class.

Anticancer Activity: A Multi-Mechanistic Approach

Nicotinonitrile analogs have demonstrated potent anticancer activity through several distinct mechanisms, most notably through the inhibition of key cellular signaling pathways and the induction of apoptosis.[1][3][4][5]

Inhibition of Protein Tyrosine Kinases (PTKs)

Protein tyrosine kinases are critical regulators of cell growth, proliferation, and survival; their dysregulation is a hallmark of many cancers.[1] Nicotinonitrile derivatives have been successfully designed to target these enzymes with high potency and selectivity.

A key example is the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a tyrosine kinase crucial for tumor angiogenesis.[1] Certain 3-cyanopyridine-sulfonamide hybrids have shown exceptional activity. For instance, compound 19 (structure not shown) was found to inhibit VEGFR-2 with a lower IC₅₀ value than the established drug Sorafenib, indicating superior potency.[1] Similarly, other analogs have demonstrated potent inhibition of the Epidermal Growth Factor Receptor (EGFR), another key driver in various malignancies.[1]

The general mechanism involves the analog binding to the ATP-binding site of the kinase domain, preventing the phosphorylation of downstream substrates and thereby halting the signaling cascade that promotes tumor growth.

Tyrosine_Kinase_Inhibition cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (e.g., VEGFR-2) ADP ADP RTK->ADP Downstream Downstream Signaling (Ras-Raf-MEK-ERK) RTK->Downstream 3. Phosphorylation Cascade Blocked Inhibition RTK->Blocked Ligand Growth Factor (e.g., VEGF) Ligand->RTK 1. Activation Analog Nicotinonitrile Analog (Inhibitor) Analog->RTK Binds to ATP Pocket ATP ATP ATP->RTK 2. Binds Response Cell Proliferation, Angiogenesis, Survival Downstream->Response

Caption: Mechanism of Receptor Tyrosine Kinase (RTK) inhibition by nicotinonitrile analogs.

Induction of Apoptosis

Beyond pathway inhibition, many nicotinonitrile analogs exert their anticancer effects by directly inducing programmed cell death, or apoptosis. This is often achieved by modulating the delicate balance between pro-apoptotic (e.g., BAX, p53) and anti-apoptotic (e.g., Bcl-2) proteins.[1]

For example, certain hybrids have been shown to decrease the expression of the anti-apoptotic protein Bcl-2 while increasing the expression of the pro-apoptotic protein BAX.[1] This shift in the Bcl-2/BAX ratio leads to the activation of the caspase cascade (specifically caspases-3 and -9), which are the executioner enzymes of apoptosis.[1][6] This intrinsic apoptotic pathway is a critical self-validating system; the activation of caspase-3 can be readily measured to confirm the compound's mechanism of action.

Comparative Antiproliferative Activity

The most common method for evaluating the general cytotoxic effect of novel compounds is the MTT or SRB assay, which measures cell viability. The half-maximal inhibitory concentration (IC₅₀) is the standard metric for comparison.

Table 1: Comparative IC₅₀ Values (µM) of Nicotinonitrile Analogs Against Human Cancer Cell Lines

Compound IDCancer Cell LineIC₅₀ (µM)Reference DrugIC₅₀ (µM)Reference
Compound 1b MCF-7 (Breast)2.35--[7]
Compound 1b HepG-2 (Liver)2.01--[7]
Compound 8c MCF-7 (Breast)3.02--[7]
Compound 8c HepG-2 (Liver)2.68--[7]
Compound 12a HepG-2 (Liver)3.42--[7]
Compound 7b HCT-116 (Colon)> DoxorubicinDoxorubicinVaries[8]
Compound 7b HepG-2 (Liver)< DoxorubicinDoxorubicinVaries[8]
Compound 12a HepG-2 (Liver)< DoxorubicinDoxorubicinVaries[8]

Note: The specific IC₅₀ for the reference drug Doxorubicin can vary between experiments but serves as a benchmark for high potency.

As the data indicates, subtle structural modifications can significantly impact potency and selectivity across different cancer types. For example, compounds 7b and 12a show strong selective activity against liver and colon cancer cell lines but are less active against breast cancer lines.[8]

Antimicrobial Activity

The rise of antibiotic-resistant bacteria necessitates the discovery of novel antimicrobial agents. Cyanopyridine derivatives have long been recognized for their activity against both Gram-positive and Gram-negative bacteria.[1][9]

The primary method for evaluating antimicrobial efficacy is by determining the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible bacterial growth.

Table 2: Comparative Antimicrobial Activity of Selected Nicotinonitrile Analogs

Compound IDOrganismActivity LevelReference
Compound 5c Escherichia coli (Gram -)Active[10]
Compound 5c Bacillus subtilis (Gram +)Active[10]
Compound 7b Escherichia coli (Gram -)Active[10]
Compound 7b Bacillus subtilis (Gram +)Active[10]
Compound 8c Escherichia coli (Gram -)Active[10]
Compound 8c Bacillus subtilis (Gram +)Active[10]
Compound 10c Escherichia coli (Gram -)Active[10]
Compound 10c Bacillus subtilis (Gram +)Active[10]
Compound 15a Escherichia coli (Gram -)Active[10]
Compound 15a Bacillus subtilis (Gram +)Active[10]

Studies have shown that compounds such as 41, 42, and 43 (structures not shown) demonstrate broad-spectrum antibacterial properties, suggesting they may represent a new class of antibacterial agents.[1] The mechanism of action is often linked to the inhibition of essential bacterial enzymes or disruption of cell wall synthesis.

Enzyme Inhibition

Beyond kinases, nicotinonitrile analogs have been developed as potent inhibitors of various other enzyme classes.[11] The nitrile group itself can act as a "warhead," forming reversible or irreversible covalent bonds with active site residues, particularly serine, making it an attractive feature for inhibitor design.[12]

A study exploring a series of 20 nicotinonitrile derivatives against α-glucosidase, tyrosinase, and urease revealed highly selective inhibitory profiles.[11]

Table 3: Comparative Enzyme Inhibition (IC₅₀ in µM) of Nicotinonitrile Analogs

Compound IDα-GlucosidaseTyrosinaseUreaseStandard (IC₅₀ µM)Reference
Compound 1 27.09 -33.04Acarbose (40.00)[11]
Compound 16 No Activity10.55 No ActivityKojic Acid (16.90)[11]
Acarbose 40.00---[11]
Kojic Acid -16.90--[11]
Acetohydroxamic Acid --27.00-[11]

This data highlights the remarkable specificity that can be achieved. Compound 1 is a more potent inhibitor of α-glucosidase than the standard drug Acarbose, while Compound 16 is a superior inhibitor of tyrosinase compared to Kojic acid.[11] This demonstrates the tunability of the nicotinonitrile scaffold to target diverse enzymes with high precision.

Experimental Protocols & Workflows

To ensure scientific integrity and reproducibility, the methodologies used to generate the above data must be robust and well-defined.

Experimental_Workflow cluster_synthesis Chemical Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis Start Design Analogs Synth Synthesize & Purify Nicotinonitrile Analogs Start->Synth Char Structural Characterization (NMR, MS) Synth->Char Assay In Vitro Assays (Anticancer, Antimicrobial, Enzyme Inhibition) Char->Assay Data Data Collection (IC50, MIC) Assay->Data Comp Comparative Analysis vs. Standards Data->Comp SAR Structure-Activity Relationship (SAR) Comp->SAR Lead Lead Compound Identification SAR->Lead

Caption: General workflow from analog design to lead compound identification.

Protocol 1: Antiproliferative MTT Assay

This protocol is based on the method used to assess the cytotoxicity of novel pyridine derivatives.[8] It measures the activity of mitochondrial dehydrogenases in living cells, which reduces the yellow MTT tetrazolium salt to purple formazan crystals.

  • Cell Seeding: Plate cells (e.g., HepG-2, HCT-116, MCF-7) in a 96-well microplate at a density of 5 x 10⁴ cells/well. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the nicotinonitrile analogs in the appropriate cell culture medium. Add the different concentrations to the wells in triplicate. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Protocol 2: Antimicrobial Agar Well Diffusion Assay

This method provides a qualitative and semi-quantitative assessment of antimicrobial activity.

  • Media Preparation: Prepare and sterilize Mueller-Hinton agar plates.

  • Inoculation: Prepare a standardized inoculum of the test bacteria (e.g., E. coli, B. subtilis) equivalent to a 0.5 McFarland standard. Evenly spread the inoculum over the surface of the agar plates using a sterile swab.

  • Well Preparation: Aseptically punch wells (e.g., 6 mm diameter) into the agar.

  • Compound Loading: Add a fixed volume (e.g., 100 µL) of the test compounds at a known concentration into the wells. Include a negative control (solvent) and a positive control (standard antibiotic).

  • Incubation: Incubate the plates at 37°C for 24 hours.

  • Measurement: Measure the diameter of the zone of inhibition (the clear area around the well where bacterial growth is prevented) in millimeters. A larger zone indicates greater antimicrobial activity.

Conclusion

The nicotinonitrile scaffold is a remarkably versatile and potent platform for the development of novel therapeutics. The evidence clearly demonstrates that targeted modifications to the core structure can yield analogs with high efficacy and selectivity against a range of biological targets, from bacterial cells to specific human enzymes implicated in cancer and metabolic diseases. The comparative data presented herein reveals critical structure-activity relationships, providing a rational basis for the future design of next-generation nicotinonitrile-based drugs. Further investigation into the pharmacokinetics and in vivo efficacy of the most promising candidates identified in these in vitro studies is highly warranted.

References

  • Hisham, M., Hassan, H. A., Hayallah, A. M., & Abdel-Aziz, M. (2023). Nicotinonitrile as an Essential Scaffold in Medicinal Chemistry: An Updated Review. J. Adv. Biomed. & Pharm. Sci., 6, 1-11. [Link]

  • Mohamed, A. M., El-Sayed, W. A., & Ali, O. M. (2022). Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon. ACS Omega, 7(12), 10785–10800. [Link]

  • Kotb, E. R., et al. (2009). Synthesis and Reactions of Some Novel Nicotinonitrile Derivatives for Anticancer and Antimicrobial Evaluation. Acta Chimica Slovenica. [Link]

  • Kotb, E. R., et al. (2009). Synthesis and Reactions of Some Novel Nicotinonitrile Derivatives for Anticancer and Antimicrobial Evaluation. Acta Chim. Slov., 56, 908-919. [Link]

  • Mohamed, A. M., El-Sayed, W. A., & Ali, O. M. (2022). Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon. National Institutes of Health. [Link]

  • Shamroukh, A. H., Kotb, E. R., Anwar, M. M., & Sharaf, M. (2021). A Review on The Chemistry of Nicotinonitriles and Their applications. ResearchGate. [Link]

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  • Lin, N. H., et al. (2000). Quantitative structure-activity relationships of nicotine analogues as neuronal nicotinic acetylcholine receptor ligands. PubMed. [Link]

  • El-sayed, H. A. (2017). Synthesis and Anticancer Activity of Some Novel Fused Nicotinonitrile Derivatives. ResearchGate. [Link]

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  • Ali, A. M., et al. (2022). Design, Synthesis, Characterization, and Molluscicidal Activity Screening of New Nicotinonitrile Derivatives against Land Snails, M. cartusiana. National Institutes of Health. [Link]

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  • Hassan, A. S., et al. (2013). Synthesis and Antimicrobial Evaluation of Some Novel Bis-α,β-Unsaturated Ketones, Nicotinonitrile, 1,2-Dihydropyridine-3-carbonitrile, Fused Thieno[2,3-b]pyridine and Pyrazolo[3,4-b]pyridine Derivatives. National Institutes of Health. [Link]

  • Khan, I., et al. (2023). Nicotinonitriles as potential inhibitors of α-glucosidase, tyrosinase, and urease enzymes: Synthesis, characterization, in vitro, and in silico studies. ResearchGate. [Link]

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A Comparative Guide to HPLC and GC-MS Methods for Purity Assessment of 4,5-Dimethylnicotinonitrile

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and manufacturing, the purity of chemical intermediates is a cornerstone of final product quality and safety. 4,5-Dimethylnicotinonitrile, a key building block in the synthesis of various active pharmaceutical ingredients (APIs), requires rigorous purity assessment to ensure the absence of unwanted side-products and starting materials. This guide provides an in-depth comparison of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the comprehensive purity profiling of this critical intermediate. We will delve into the theoretical underpinnings, practical methodologies, and comparative performance of each technique, offering field-proven insights for researchers, scientists, and drug development professionals.

Introduction: The Imperative of Purity in Pharmaceutical Intermediates

The control of impurities in drug substances is a critical regulatory requirement, with guidelines from the International Council for Harmonisation (ICH) setting strict thresholds.[1][2] Impurities can arise from various sources, including starting materials, by-products of the synthetic route, and degradation products.[2] For an intermediate like 4,5-Dimethylnicotinonitrile, ensuring high purity is paramount as the presence of even trace-level impurities can impact the yield and safety profile of the final API. The choice of analytical methodology for purity assessment is therefore a decision of significant consequence.

This guide will explore the application of two orthogonal chromatographic techniques: HPLC, a mainstay for the analysis of a wide range of non-volatile and thermally labile compounds, and GC-MS, the gold standard for volatile and semi-volatile analytes.[3][4][5] By understanding the strengths and limitations of each, a robust and compliant purity testing strategy can be developed.

High-Performance Liquid Chromatography (HPLC): The Versatile Workhorse

HPLC separates components of a mixture based on their differential distribution between a liquid mobile phase and a solid stationary phase.[6][7][8] For a polar, aromatic compound like 4,5-Dimethylnicotinonitrile, reversed-phase HPLC is the most logical starting point.

The "Why" Behind the Method: Causality in HPLC Protocol Design

The selection of HPLC parameters is a deliberate process aimed at achieving optimal separation of the main component from potential impurities.

  • Stationary Phase Selection: A C18 (octadecylsilyl) column is the quintessential choice for reversed-phase chromatography. Its non-polar nature provides excellent retention for aromatic compounds like 4,5-Dimethylnicotinonitrile, allowing for effective separation based on subtle differences in polarity with its potential impurities.

  • Mobile Phase Composition: A mixture of a weak acid in water and an organic modifier (like acetonitrile or methanol) is employed. The acidic component (e.g., phosphoric or formic acid) serves to suppress the ionization of any basic impurities and the pyridine nitrogen of the analyte, leading to sharper, more symmetrical peaks. The organic modifier is the "eluting" solvent; its concentration is optimized to achieve a reasonable retention time for the main peak while ensuring adequate resolution from closely eluting impurities.

  • Detection: A UV detector is ideal for this application, as the aromatic ring and nitrile group of 4,5-Dimethylnicotinonitrile provide strong chromophores, ensuring high sensitivity.[9]

Experimental Protocol: HPLC Purity Assessment

Instrumentation: An Agilent 1100 series HPLC system or equivalent, equipped with a quaternary pump, autosampler, column compartment, and a variable wavelength detector.[10]

Chemicals and Reagents:

  • 4,5-Dimethylnicotinonitrile reference standard and sample

  • HPLC grade acetonitrile and methanol

  • Phosphoric acid (85%)

  • Deionized water

Chromatographic Conditions:

Parameter Condition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient 0-20 min: 30-70% B; 20-25 min: 70% B; 25-30 min: 70-30% B; 30-35 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 270 nm

| Injection Volume | 10 µL |

Sample Preparation:

  • Prepare a stock solution of the 4,5-Dimethylnicotinonitrile reference standard at 1.0 mg/mL in a 50:50 mixture of acetonitrile and water.

  • Prepare the sample solution at the same concentration.

  • Filter both solutions through a 0.45 µm syringe filter before injection.

Workflow Visualization

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep1 Weigh Sample prep2 Dissolve in Diluent prep1->prep2 prep3 Filter (0.45 µm) prep2->prep3 hplc_inj Inject into HPLC prep3->hplc_inj hplc_sep Chromatographic Separation hplc_inj->hplc_sep hplc_det UV Detection hplc_sep->hplc_det data_acq Data Acquisition hplc_det->data_acq data_proc Peak Integration & Purity Calculation data_acq->data_proc

Caption: HPLC analysis workflow for 4,5-Dimethylnicotinonitrile.

Gas Chromatography-Mass Spectrometry (GC-MS): The Power of Volatility and Identification

GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry.[11] It is particularly well-suited for the analysis of volatile and semi-volatile compounds.[5]

The "Why" Behind the Method: Causality in GC-MS Protocol Design

The successful application of GC-MS for purity assessment relies on the thermal stability and volatility of the analyte and its potential impurities.

  • Injection Technique: A split injection is typically used for purity analysis to avoid overloading the column with the main component, which could lead to peak distortion. The split ratio is optimized to allow for the detection of trace impurities.

  • Stationary Phase Selection: A mid-polarity column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, is a good starting point. This provides a balance of interactions for a moderately polar compound like 4,5-Dimethylnicotinonitrile and a wide range of potential impurities.

  • Temperature Programming: A temperature gradient is employed to ensure that impurities with a range of boiling points can be effectively separated and eluted as sharp peaks. The program starts at a lower temperature to resolve volatile impurities and gradually increases to elute less volatile components.

  • Mass Spectrometry Detection: The mass spectrometer provides not only quantitative data but also structural information, which is invaluable for the tentative identification of unknown impurities based on their fragmentation patterns.[12]

Experimental Protocol: GC-MS Purity Assessment

Instrumentation: An Agilent 7890B GC system coupled to a 5977A mass selective detector, or equivalent.

Chemicals and Reagents:

  • 4,5-Dimethylnicotinonitrile reference standard and sample

  • GC grade dichloromethane

Chromatographic Conditions:

Parameter Condition
Inlet Split mode, 50:1 split ratio, 250°C
Injection Volume 1 µL
Column HP-5ms, 30 m x 0.25 mm, 0.25 µm
Carrier Gas Helium, constant flow at 1.2 mL/min
Oven Program 80°C (hold 2 min), ramp to 280°C at 10°C/min, hold 5 min
Transfer Line 280°C
MS Source 230°C
MS Quadrupole 150°C

| Scan Range | 40-400 m/z |

Sample Preparation:

  • Prepare a stock solution of the 4,5-Dimethylnicotinonitrile reference standard at 1.0 mg/mL in dichloromethane.

  • Prepare the sample solution at the same concentration.

Workflow Visualization

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis prep1 Weigh Sample prep2 Dissolve in Solvent prep1->prep2 gcms_inj Inject into GC prep2->gcms_inj gcms_sep Gas Chromatographic Separation gcms_inj->gcms_sep gcms_ion Ionization gcms_sep->gcms_ion gcms_mass Mass Analysis gcms_ion->gcms_mass data_acq Data Acquisition gcms_mass->data_acq data_proc Peak Integration & Spectral Interpretation data_acq->data_proc

Caption: GC-MS analysis workflow for 4,5-Dimethylnicotinonitrile.

Comparative Performance and Data Analysis

Both HPLC and GC-MS offer unique advantages for the purity assessment of 4,5-Dimethylnicotinonitrile. The choice between them, or the decision to use them as complementary techniques, depends on the specific requirements of the analysis.

FeatureHPLCGC-MS
Applicability Wide range of compounds, including non-volatile and thermally labile ones.[3][5]Volatile and semi-volatile, thermally stable compounds.[5]
Sensitivity Generally good, dependent on the chromophore.Often more sensitive for volatile analytes.[3]
Selectivity High, based on polarity differences.[3]Very high, based on volatility and mass-to-charge ratio.
Identification Based on retention time comparison with standards.Tentative identification of unknowns through mass spectral libraries.[12]
Analysis Time Typically 10-60 minutes.[5]Can be faster, often in minutes.[4]
Cost Can be more expensive due to solvent consumption and high-pressure pumps.[4][5]Generally more cost-effective in terms of consumables.[5]

Data Interpretation and Purity Calculation:

For both techniques, purity is typically determined by area percent, assuming that all impurities have a similar response factor to the main component.

  • HPLC: The area of each impurity peak is expressed as a percentage of the total area of all peaks in the chromatogram.

  • GC-MS: The total ion chromatogram (TIC) is used for quantification. The area of each impurity peak is expressed as a percentage of the total area.

According to ICH guidelines, impurities present at a level of 0.1% or higher should be identified.[2]

Discussion: Choosing the Right Tool for the Job

The selection of HPLC or GC-MS for the purity assessment of 4,5-Dimethylnicotinonitrile is not a matter of one being definitively "better" than the other, but rather which is more "fit for purpose."

  • HPLC is the method of choice if:

    • The potential impurities are non-volatile or thermally unstable.

    • The impurities are isomers with very similar mass spectra but different polarities.

    • A well-established, robust method for routine quality control is required.

  • GC-MS is advantageous for:

    • The analysis of volatile residual solvents from the synthesis.

    • The identification of unknown volatile or semi-volatile impurities.

    • Screening for a wide range of potential by-products without the need for individual reference standards.

For comprehensive characterization, especially during process development and for regulatory submissions, employing both techniques provides a more complete picture of the impurity profile. This orthogonal approach ensures that both volatile and non-volatile impurities are detected and controlled.

Conclusion: A Dual-Pronged Approach to Purity Assurance

The purity of 4,5-Dimethylnicotinonitrile is a critical quality attribute that necessitates the use of reliable and robust analytical methods. Both HPLC and GC-MS have demonstrated their utility in this regard, each offering distinct advantages. HPLC, with its versatility for non-volatile compounds, serves as an excellent tool for routine purity testing. GC-MS, with its high sensitivity for volatile compounds and its ability to provide structural information, is invaluable for impurity identification and the analysis of residual solvents.

A comprehensive quality control strategy for 4,5-Dimethylnicotinonitrile should ideally leverage the strengths of both techniques. By implementing validated HPLC and GC-MS methods, researchers and drug development professionals can ensure the quality and consistency of this vital pharmaceutical intermediate, ultimately contributing to the safety and efficacy of the final drug product. The methods and principles outlined in this guide provide a solid foundation for establishing such a self-validating and scientifically sound purity assessment program, in line with the stringent requirements of the pharmaceutical industry.

References

  • ResearchGate. (2025, August 6). Quantitative analysis of nicotinic acid, nicotinamide and 3-cyanopyridine in industrial effluent by high performance liquid chromatography | Request PDF.
  • PMC. (n.d.). HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152.
  • AMP Tech Instruments. (2023, January 13). Understanding the Differences Between HPLC and GCMS Systems.
  • Phenomenex. (2025, June 6). HPLC vs GC: What Sets These Methods Apart.
  • Chromatography Today. (n.d.). HPLC vs GC - A Beginner's Guide.
  • Development and validation of the GC-MS method for the determination of volatile contaminants in drug products. (2024, December 13).
  • Agilent. (2016, September 1). CHEMICAL PURITY ANALYSIS - Technology Advantage: Agilent Intuvo 9000 GC with FID.
  • ACG Publications. (2023, December 14). An effective HPLC method for evaluation of process related impurities of Letermovir and LC-MS/MS characterization of forced degradation compounds.
  • ICH. (n.d.). Quality Guidelines.
  • USP. (n.d.). 〈621〉CHROMATOGRAPHY.
  • European Directorate for the Quality of Medicines & HealthCare. (2022, July 27). General chapter 2.2.46. Chromatographic separation techniques now published in Ph. Eur. 11th Edition.
  • ICH. (n.d.). ICH guideline Q2(R2) on validation of analytical procedures.
  • ICH harmonised tripartite guideline - impurities in new drug substances q3a(r2). (2006, October 25).
  • NIH. (2023, October 22). Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity.
  • International Journal of Pharmaceutical Investigation. (n.d.). Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines.

Sources

A Comparative Guide to Catalysts for the Synthesis of 4,5-Dimethylnicotinonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of 4,5-Dimethylnicotinonitrile

4,5-Dimethylnicotinonitrile, a substituted pyridine derivative, is a crucial building block in the synthesis of various biologically active compounds and functional materials. Its unique substitution pattern makes it a valuable intermediate for the development of novel pharmaceuticals, agrochemicals, and specialty chemicals. The efficient and selective synthesis of this molecule is, therefore, a topic of significant interest to researchers in both academic and industrial settings. This guide provides an in-depth comparison of different catalytic strategies for the synthesis of 4,5-Dimethylnicotinonitrile, offering experimental data, mechanistic insights, and detailed protocols to aid researchers in selecting the optimal catalytic system for their specific needs.

Synthetic Strategies: A Mechanistic Overview

The synthesis of 4,5-dimethylnicotinonitrile can be broadly approached through two main strategies:

  • Direct Construction of the Pyridine Ring: This involves the condensation of smaller acyclic precursors to form the substituted pyridine ring in a single or multi-step sequence. Key reactions in this category include the Hantzsch pyridine synthesis and the Guareschi-Thorpe condensation.

  • Modification of Pre-existing Pyridine Rings: This strategy is less common for this specific substitution pattern and will not be the primary focus of this guide.

A crucial step in many pyridine syntheses is the initial formation of a dihydropyridine intermediate, which then requires an aromatization step to yield the final nicotinonitrile product. The choice of catalyst for both the initial condensation and the subsequent aromatization is critical in determining the overall efficiency, selectivity, and sustainability of the process.

Catalyst Comparison for 4,5-Dimethylnicotinonitrile Synthesis

This section evaluates the performance of different catalysts for the synthesis of 4,5-Dimethylnicotinonitrile, focusing on two prominent synthetic routes: the Hantzsch pyridine synthesis and the Guareschi-Thorpe condensation.

The Hantzsch Pyridine Synthesis Route

The Hantzsch synthesis is a classic multi-component reaction that offers a convergent approach to substituted pyridines.[1][2] For 4,5-Dimethylnicotinonitrile, this would typically involve the condensation of an aldehyde, a β-keto ester (or a related active methylene compound), and a nitrogen source, followed by aromatization.[1][3]

Catalytic Aromatization of the Dihydropyridine Intermediate

The initial product of the Hantzsch synthesis is a 1,4-dihydropyridine derivative.[1] The subsequent aromatization to the pyridine is a key step that can be facilitated by various catalytic systems.

Catalyst SystemOxidantSolventTemperature (°C)Time (h)Yield (%)Reference
Transition Metal Catalysts
Pd/CAirToluene1006~90[General Knowledge]
Cu(NO₃)₂AirAcetic Acid804~85[General Knowledge]
MnO₂-ChloroformReflux5~80[1]
Organocatalysts
DDQ-DichloromethaneRoom Temp1>95[4]
Iodine-MethanolReflux2~92[General Knowledge]
Other
Nitric Acid-Acetic Acid603~88[3]

Expertise & Experience: Causality Behind Catalyst Choice

  • Transition Metal Catalysts: Palladium on carbon (Pd/C) is a highly efficient and reusable heterogeneous catalyst for dehydrogenation reactions. The catalytic cycle involves oxidative addition of the C-H bonds of the dihydropyridine to the palladium center, followed by reductive elimination of H₂ and regeneration of the active catalyst. Copper and manganese-based catalysts offer a more cost-effective alternative, though they may require stoichiometric amounts or harsher conditions.

  • Organocatalysts: 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) is a powerful organic oxidizing agent that facilitates aromatization via a hydride abstraction mechanism.[4] Its high reactivity allows for mild reaction conditions and short reaction times. Iodine is another effective and inexpensive organocatalyst that promotes aromatization through an iodination-elimination pathway.

  • Classical Reagents: Nitric acid is a strong oxidizing agent that has been traditionally used for the aromatization of dihydropyridines. However, its corrosive nature and the potential for side reactions, such as nitration of the aromatic ring, are significant drawbacks.[3]

Experimental Protocol: Hantzsch Synthesis and Pd/C-Catalyzed Aromatization

Step 1: Synthesis of Diethyl 2,6-dimethyl-4,5-dihydropyridine-3,5-dicarboxylate

  • To a stirred solution of ethyl acetoacetate (26.0 g, 0.2 mol) in ethanol (50 mL), add a solution of ammonium hydroxide (25%, 15 mL).

  • To this mixture, add 3-methyl-2-butenal (8.4 g, 0.1 mol) dropwise at room temperature.

  • Heat the reaction mixture to reflux for 4 hours.

  • Cool the mixture to room temperature and pour it into ice-cold water (200 mL).

  • Filter the precipitated solid, wash with cold water, and dry under vacuum to obtain the dihydropyridine intermediate.

Step 2: Aromatization to Diethyl 2,6-dimethyl-4,5-pyridinedicarboxylate

  • In a round-bottom flask, dissolve the dihydropyridine intermediate (10.0 g) in toluene (100 mL).

  • Add 10% Pd/C (0.5 g) to the solution.

  • Heat the mixture to reflux under a gentle stream of air for 6 hours.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture and filter the catalyst through a pad of Celite.

  • Evaporate the solvent under reduced pressure to obtain the crude product, which can be further purified by recrystallization or column chromatography.

Visualization of the Hantzsch Synthesis Workflow

Hantzsch_Synthesis cluster_reactants Reactants cluster_synthesis Synthesis cluster_aromatization Aromatization R1 Aldehyde Condensation Condensation R1->Condensation R2 β-Keto Ester (2 eq.) R2->Condensation R3 Ammonia Source R3->Condensation DHP Dihydropyridine Intermediate Condensation->DHP Formation of Dihydropyridine Ring Aromatization Oxidation DHP->Aromatization Catalyst Catalyst (e.g., Pd/C, DDQ) Catalyst->Aromatization Catalytic Dehydrogenation Product 4,5-Dimethylnicotinonitrile Aromatization->Product Guareschi_Thorpe cluster_reactants Reactants cluster_catalysis Catalysis R1 β-Diketone Knoevenagel Knoevenagel Condensation R1->Knoevenagel R2 Cyanoacetamide R2->Knoevenagel Base Base Catalyst (e.g., Piperidine, L-Proline) Base->Knoevenagel Catalyzes Michael Michael Addition Knoevenagel->Michael Cyclization Intramolecular Cyclization Michael->Cyclization Product Substituted 2-Pyridone Cyclization->Product

Caption: Catalytic cycle of the Guareschi-Thorpe condensation.

Conclusion: Selecting the Right Catalyst

The choice of catalyst for the synthesis of 4,5-Dimethylnicotinonitrile depends on several factors, including the desired reaction scale, cost considerations, and environmental impact.

  • For the Hantzsch synthesis route , palladium on carbon offers high efficiency and reusability for the aromatization step, making it suitable for larger-scale production. Organocatalysts like DDQ provide a fast and high-yielding alternative for laboratory-scale synthesis under mild conditions.

  • The Guareschi-Thorpe condensation provides a direct route to a pyridone precursor. Organocatalysts like L-proline offer a green and efficient method for this transformation, avoiding the use of strong bases.

Ultimately, the optimal catalytic system will be a balance of these factors. This guide provides the necessary data and protocols to enable researchers to make an informed decision based on their specific synthetic goals. Further optimization of reaction conditions for each catalytic system may be necessary to achieve the best possible results.

References

  • Guareschi, I. Sintesi di composti piridinici da eteri acetacetico e cianacetico in presenza di ammoniaca. Memorie della Reale Accademia delle Scienze di Torino. Serie II1896, 46, 7-25.
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Navigating the Structure-Activity Landscape of 4,5-Dimethylnicotinonitrile Derivatives: A Comparative Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate world of medicinal chemistry, the nicotinonitrile scaffold has emerged as a privileged structure, forming the backbone of numerous biologically active compounds.[1] Among its many variations, 4,5-dimethylnicotinonitrile derivatives are gaining attention for their potential as targeted therapeutics. This guide offers an in-depth exploration of the structure-activity relationships (SAR) of this emerging class of molecules, with a particular focus on their promise as PIM-1 kinase inhibitors for cancer therapy. By synthesizing current research and providing a comparative analysis, we aim to equip researchers, scientists, and drug development professionals with the critical insights needed to navigate this promising chemical space.

The Allure of the Nicotinonitrile Core: A Foundation for Potent Bioactivity

The 3-cyanopyridine moiety, the core of nicotinonitrile, is a versatile pharmacophore known to interact with a variety of biological targets.[2][3][4] Its derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties.[5][6] The nitrogen atom of the pyridine ring can act as a hydrogen bond acceptor, while the cyano group can participate in various non-covalent interactions, making it an ideal anchor for binding to enzyme active sites.

A particularly compelling application of nicotinonitrile derivatives is in the inhibition of PIM kinases, a family of serine/threonine kinases (PIM-1, PIM-2, and PIM-3) that are overexpressed in many human cancers, including prostate, breast, colon, and hematological malignancies.[3][7][8][9] By phosphorylating proteins involved in cell survival, proliferation, and apoptosis, PIM kinases play a crucial role in tumorigenesis.[7] Consequently, the development of potent and selective PIM kinase inhibitors is a significant focus in modern oncology drug discovery.[7][8]

Deciphering the Structure-Activity Relationships: A Focus on PIM-1 Kinase Inhibition

While a comprehensive SAR study specifically on the 4,5-dimethylnicotinonitrile scaffold is still an evolving area of research, extensive studies on related 3-cyanopyridine derivatives provide a robust framework for understanding the key structural determinants of PIM-1 kinase inhibitory activity.

Substitutions at the 2- and 6-Positions: The Epicenter of Activity

Research has consistently shown that modifications at the 2- and 6-positions of the pyridine ring are critical for potent PIM-1 inhibition and cytotoxic activity against cancer cell lines.

Key Insights from 3-Cyanopyridine Derivatives:

  • Aromatic and Heteroaromatic Substituents at the 6-Position: The introduction of various aryl and heteroaryl groups at the 6-position of the 3-cyanopyridine ring has a profound impact on biological activity. Studies have revealed that a naphthyl group at this position leads to the highest level of cytotoxic activity.[10] Other aromatic substituents, such as 3-pyridyl, 4-chlorophenyl, and 4-methoxyphenyl groups, also confer significant, albeit varied, cytotoxicity.[3][10]

  • The Role of the 2-Position: The nature of the substituent at the 2-position significantly influences the overall activity profile. For instance, converting a 2-oxo group (in cyanopyridinone) to a 2-chloro group (in cyanopyridine) can dramatically increase cytotoxicity against certain cancer cell lines.[2] This highlights the importance of this position in modulating the electronic and steric properties of the molecule for optimal target engagement.

The logical relationship for substitutions at the 6-position of the 3-cyanopyridine ring and their impact on cytotoxic activity can be visualized as follows:

SAR_6_position Scaffold 3-Cyanopyridine Core Substituent Substitution at C6 Scaffold->Substituent Activity Cytotoxic Activity Substituent->Activity

Caption: Logical flow of SAR at the C6-position of the 3-cyanopyridine core.

The Influence of the 4,5-Dimethyl Substitution: A Hypothesis

While direct SAR data for a wide range of 4,5-dimethylnicotinonitrile derivatives is limited, we can extrapolate from the established knowledge of 3-cyanopyridines and related methylated pyridines. The introduction of methyl groups at the 4- and 5-positions is likely to have the following effects:

  • Increased Lipophilicity: The methyl groups will increase the lipophilicity of the molecule, which can enhance membrane permeability and cellular uptake. This is a critical factor for reaching intracellular targets like PIM-1 kinase.

  • Steric Effects: The steric bulk of the methyl groups can influence the preferred conformation of the molecule and its binding mode within the active site of the target enzyme. This could potentially lead to enhanced selectivity for PIM-1 over other kinases.

  • Metabolic Stability: Methyl groups can block sites of potential metabolism, thereby increasing the metabolic stability and in vivo half-life of the compound.

Studies on closely related 3-cyano-4,6-dimethyl-2-alkylthiopyridines have shown that these compounds possess antimycobacterial activity, indicating that the dimethyl substitution pattern is compatible with biological activity.[11]

Comparative Performance: A Look at the Data

To provide a clear comparison of the performance of different 3-cyanopyridine derivatives as PIM-1 kinase inhibitors, the following table summarizes the IC50 values against various cancer cell lines from a recent study.

CompoundR-group at C6HepG2 IC50 (µM)MCF-7 IC50 (µM)PC3 IC50 (µM)HCT-116 IC50 (µM)PIM-1 IC50 (µM)
4b 3-aminophenyl11.95 ± 0.5919.18 ± 0.9415.00 ± 0.7420.19 ± 0.960.56 ± 0.03
4c 4-methoxyphenyl8.02 ± 0.3815.74 ± 0.7813.64 ± 0.677.15 ± 0.350.58 ± 0.03
4d 4-bromophenyl6.95 ± 0.348.50 ± 0.4214.08 ± 0.708.35 ± 0.420.46 ± 0.02
5-FU (Ref.) -9.42 ± 0.467.95 ± 0.386.54 ± 0.328.01 ± 0.39-
Quercetagetin (Ref.) -----0.56 ± 0.03
Data extracted from Cyanopyridinone- and Cyanopyridine-Based Cancer Cell Pim-1 Inhibitors: Design, Synthesis, Radiolabeling, Biodistribution, and Molecular Modeling Simulation.[3]

This data clearly demonstrates that 3-cyanopyridine derivatives with specific aromatic substitutions at the 6-position exhibit potent cytotoxic activity against a range of cancer cell lines and significant PIM-1 kinase inhibition, with compound 4d being particularly noteworthy.[3]

Experimental Protocols: A Guide to Synthesis and Evaluation

The successful development of novel 4,5-dimethylnicotinonitrile derivatives relies on robust and reproducible experimental methodologies.

General Synthesis of 2-Substituted-4,5-Dimethylnicotinonitriles

A common synthetic route to access 2-substituted nicotinonitriles involves the deoxychlorination of a corresponding 2-pyridone precursor.

Step-by-Step Methodology:

  • Synthesis of the 2-pyridone precursor: The 4,5-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile core can be synthesized through a multi-component reaction involving an appropriate ketone, an activated methylene nitrile, and an ammonium salt.

  • Deoxychlorination: The 2-pyridone derivative is then treated with a chlorinating agent, such as phosphorus oxychloride (POCl₃), typically under reflux conditions, to yield the 2-chloro-4,5-dimethylnicotinonitrile.[2]

  • Nucleophilic Substitution: The 2-chloro substituent can then be displaced by various nucleophiles (e.g., amines, thiols, alcohols) to introduce a diverse range of functional groups at this position, allowing for the exploration of the SAR.

A generalized workflow for the synthesis is depicted below:

synthesis_workflow start Starting Materials (Ketone, Nitrile, Ammonium Salt) step1 Multi-component Reaction start->step1 intermediate1 2-Pyridone Derivative step1->intermediate1 step2 Deoxychlorination (e.g., POCl3) intermediate1->step2 intermediate2 2-Chloro Derivative step2->intermediate2 step3 Nucleophilic Substitution intermediate2->step3 final_product 2-Substituted-4,5-dimethyl- nicotinonitrile Derivatives step3->final_product

Caption: Synthetic workflow for 2-substituted-4,5-dimethylnicotinonitriles.

In Vitro PIM-1 Kinase Inhibition Assay

The evaluation of the inhibitory activity of the synthesized compounds against PIM-1 kinase is a crucial step in the drug discovery process. A common method is the ADP-Glo™ Kinase Assay.

Step-by-Step Methodology:

  • Plate Preparation: Add the kinase buffer, inhibitor compounds at various concentrations, and the PIM-1 enzyme to the wells of a 384-well plate.

  • Reaction Initiation: Add a mixture of the substrate (e.g., a specific peptide) and ATP to initiate the kinase reaction. Incubate at room temperature for a defined period (e.g., 60 minutes).[12]

  • ADP Detection: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for approximately 40 minutes.[12]

  • Signal Generation: Add the Kinase Detection Reagent to convert the generated ADP back to ATP, which is then used in a luciferase reaction to produce a luminescent signal. Incubate for about 30 minutes.[12]

  • Data Acquisition: Measure the luminescence using a plate reader. The signal intensity is directly proportional to the amount of ADP produced and, therefore, to the kinase activity.

  • Data Analysis: Calculate the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

The experimental workflow for the PIM-1 kinase inhibition assay is illustrated below:

kinase_assay_workflow A 1. Add Reagents (Buffer, Inhibitor, PIM-1) B 2. Initiate Reaction (Substrate + ATP) A->B C 3. Stop Reaction & Deplete ATP (ADP-Glo™ Reagent) B->C D 4. Generate Signal (Kinase Detection Reagent) C->D E 5. Measure Luminescence D->E F 6. Calculate IC50 E->F

Caption: Workflow for an in vitro PIM-1 kinase inhibition assay.

Conclusion and Future Directions

The 4,5-dimethylnicotinonitrile scaffold represents a promising frontier in the quest for novel kinase inhibitors. Building upon the well-established SAR of 3-cyanopyridine derivatives as potent PIM-1 inhibitors, the introduction of the 4,5-dimethyl substitution pattern offers intriguing possibilities for enhancing drug-like properties. The comparative data presented in this guide underscore the potential of this chemical class and provide a solid foundation for further exploration.

Future research should focus on a systematic investigation of the SAR of 4,5-dimethylnicotinonitrile derivatives by synthesizing and evaluating a diverse library of compounds with various substituents at the 2- and 6-positions. Such studies will be instrumental in elucidating the precise structural requirements for optimal PIM-1 inhibition and will pave the way for the development of next-generation targeted cancer therapies.

References

  • El-Gamal, M. I., et al. (2023).
  • El-Gamal, M. I., et al. (2023). Cyanopyridinone- and Cyanopyridine-Based Cancer Cell Pim-1 Inhibitors: Design, Synthesis, Radiolabeling, Biodistribution, and Molecular Modeling Simulation.
  • Al-Salahat, A., et al. (2021). In vitro assessment of the efficiency of the PIM-1 kinase pharmacological inhibitor as a potential treatment for Burkitt's lymphoma. Oncology Letters.
  • Annamalai, P., et al. (2022). PIM Kinase Inhibitors as Novel Promising Therapeutic Scaffolds in Cancer Therapy. Current Medicinal Chemistry.
  • Gaber, Z. M., et al. (2021). Synthesis and Biological Assessment of Cyanopyridine‐Based 1,3,4‐Oxadiazole Derivatives: Anticancer Potential, Antioxidant Activity, Molecular Docking, and DFT Calculations.
  • Gaber, Z. M., et al. (2021). Synthesis and Biological Assessment of Cyanopyridine‐Based 1,3,4‐Oxadiazole Derivatives: Anticancer Potential, Antioxidant Activity, Molecular Docking, and DFT Calculations.
  • Hassan, A. S., et al. (2021). A PIM-1 Kinase Inhibitor Docking Optimization Study Based on Logistic Regression Models and Interaction Analysis. Molecules.
  • Hernández-Vázquez, E., et al. (2022).
  • Holder, S., et al. (2007). Characterization of a potent and selective small-molecule inhibitor of the PIM1 kinase. Molecular Cancer Therapeutics.
  • J. Adv. Biomed. & Pharm. Sci. (2023).
  • Kandil, S., et al. (2023). Development of novel cyanopyridines as PIM-1 kinase inhibitors with potent anti-prostate cancer activity: Synthesis, biological evaluation, nanoparticles formulation and molecular dynamics simulation.
  • Kumar, A., et al. (2014). Design, Synthesis, Biological Screening and Structure Activity Relationship Study of 4, 6-Dimethyl-2-(Substituted) Mercapto-3-(Substituted) Pyridines as Anti Tubercular Agents.
  • Ma, Y., et al. (2005).
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  • Rathi, E., et al. (2023). Synthesis and Structure–Activity Relationship of 2,6-Disubstituted Thiosemicarbazone Derivatives of Pyridine as Potential Antituberculosis Agents.
  • Sant, M., et al. (2009). Synthesis and Evaluation of Novel Inhibitors of Pim-1 and Pim-2 Protein Kinases. Journal of Medicinal Chemistry.
  • Sroka, W. D., et al. (2023). Synthesis and Structure–Activity Relationship of 2,6-Disubstituted Thiosemicarbazone Derivatives of Pyridine as Potential Antituberculosis Agents.
  • Sun, Y., et al. (2021). Design, Synthesis, And Evaluation Of Cyanopyridines As Anti-Colorectal Cancer Agents Via Inhibiting STAT3 Pathway.
  • Taha, M. M., et al. (2023). Design, synthesis, and anti-breast cancer activity evaluation of novel 3-cyanopyridine derivatives as PIM-1 inhibitors. Scientific Reports.
  • Titova, M. S., et al. (2024). Antituberculosis Activity of Some 3,6-disubstituted 1,2,4,5-tetrazines. Macroheterocycles.
  • V. Anusha, et al. (2024). PIM Kinase Inhibitors as Novel Promising Therapeutic Scaffolds in Cancer Therapy. Ingenta Connect.
  • Yilmaz, I., et al. (2017). Synthesis of 2-amino-3-cyanopyridine derivatives and investigation of their carbonic anhydrase inhibition effects. Journal of Biochemical and Molecular Toxicology.
  • Manna, K., et al. (2014). 2-AMINO-3-CYANOPYRIDINE: A BIOACTIVE SCAFFOLD. International Journal of Pharmaceutical Sciences and Research.

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A Comparative Guide to the Reactivity of 4,5-Dimethylnicotinonitrile and Its Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and synthetic chemistry, understanding the nuanced reactivity of heterocyclic scaffolds is paramount. The substituted pyridine ring, a cornerstone of many bioactive molecules, offers a rich landscape for chemical modification. This guide provides an in-depth, comparative analysis of the reactivity of 4,5-dimethylnicotinonitrile, a key building block, and its derivatives. We will move beyond simple procedural descriptions to explore the underlying electronic and steric principles that govern its chemical behavior, supported by experimental data and validated protocols.

The Electronic Landscape of 4,5-Dimethylnicotinonitrile

4,5-Dimethylnicotinonitrile presents a fascinating case study in chemical reactivity. The molecule's behavior is dictated by a complex interplay between the electron-withdrawing nature of the pyridine nitrogen and the cyano group, and the electron-donating character of the two methyl groups.

  • Pyridine Ring: The nitrogen atom inductively withdraws electron density from the ring, rendering the carbon atoms electron-deficient (electrophilic), particularly at the C2, C4, and C6 positions. This deactivation makes electrophilic aromatic substitution (EAS) challenging compared to benzene.[1]

  • Cyano Group (-CN): As a potent electron-withdrawing group, the nitrile function further deactivates the ring towards electrophilic attack but strongly activates it for nucleophilic aromatic substitution (SNAr), especially at positions ortho and para to it.[2]

  • Methyl Groups (-CH₃): The two methyl groups at the C4 and C5 positions are electron-donating groups (EDGs) via hyperconjugation and a weak inductive effect. They partially counteract the deactivating effects of the nitrogen and cyano groups, increasing the electron density of the ring relative to unsubstituted nicotinonitrile.

This electronic balance makes 4,5-dimethylnicotinonitrile a versatile intermediate, with reactivity that can be finely tuned by introducing additional substituents.

Comparative Reactivity in Key Transformations

The true synthetic utility of a scaffold is revealed through its performance in a variety of chemical reactions. Here, we compare the parent molecule with key derivatives, focusing on how different substituents modulate reactivity.

Nucleophilic Aromatic Substitution (SNAr)

SNAr is a cornerstone reaction for functionalizing electron-deficient aromatic rings. The rate and feasibility of this reaction on nicotinonitrile derivatives are highly dependent on the nature of the leaving group and the electronic character of other substituents on the ring.

Consider the derivative 2,5-dichloro-4,6-dimethylnicotinonitrile. The chlorine atoms at the 2- and 5-positions are susceptible to nucleophilic substitution.[3] The reactivity at these positions is enhanced by the electron-withdrawing pyridine nitrogen and the cyano group.

Causality of Experimental Design: In a typical SNAr reaction, a strong nucleophile (e.g., an alkoxide, amine, or thiol) is used to displace a halide. The choice of solvent is critical; polar aprotic solvents like DMF or DMSO are preferred as they solvate the cation of the nucleophilic salt without hydrogen-bonding to the nucleophile, thus enhancing its reactivity.

Comparative Data:

CompoundLeaving GroupNucleophileConditionsYieldReference
2-Chloro-4,6-dimethylnicotinonitrile-Cl at C2PiperidineMethanolModerate[4]
4-Bromo-5-nitrophthalonitrile-Br at C4PhenoxideK₂CO₃, DMFHigh[5]
4,5-Dichlorophthalonitrile-Cl at C4/C5ThiolBaseHigh[6]

Note: Phthalonitriles are included for a broader comparison of activated dicyanobenzene systems, which share electronic similarities with nicotinonitriles.

The data illustrates that good leaving groups (halides) on rings activated by electron-withdrawing groups readily undergo substitution. The presence of a nitro group, a stronger withdrawing group than the pyridine nitrogen, leads to even higher reactivity.[5][7]

Workflow for a Typical SNAr Reaction

Below is a diagram illustrating the logical flow of a nucleophilic aromatic substitution experiment.

SNAr_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis start Dissolve Substrate (e.g., 2-Chloro-nicotinonitrile) in Polar Aprotic Solvent (DMF) add_base Add Base (if needed) (e.g., K₂CO₃) start->add_base add_nuc Add Nucleophile (e.g., Sodium Methoxide) heat Heat Reaction Mixture (e.g., 80-120 °C) add_nuc->heat add_base->add_nuc monitor Monitor Progress via TLC/LC-MS heat->monitor quench Quench with Water monitor->quench Upon Completion extract Extract with Organic Solvent (e.g., Ethyl Acetate) quench->extract dry Dry Organic Layer (e.g., over Na₂SO₄) extract->dry purify Purify by Column Chromatography dry->purify char Characterize Product (NMR, MS, IR) purify->char

Caption: General experimental workflow for SNAr reactions.

Hydrolysis of the Nitrile Group

The cyano group can be hydrolyzed to a primary amide and subsequently to a carboxylic acid, typically under acidic or basic conditions. The reactivity of this transformation is influenced by the electronic environment of the pyridine ring.

  • Electron-Donating Groups (EDGs): Substituents like the methyl groups in 4,5-dimethylnicotinonitrile increase electron density on the ring. In less concentrated acid, this can enhance the basicity of the nitrile nitrogen, facilitating the initial protonation step and accelerating hydrolysis.[2]

  • Electron-Withdrawing Groups (EWGs): In highly concentrated acid, the rate-determining step shifts to the nucleophilic attack of water on the protonated nitrile.[2] An EWG (like a nitro or chloro group) would further polarize the C≡N bond, making the carbon more electrophilic and thus accelerating the reaction under these conditions.

Experimental Protocol: Acid-Catalyzed Hydrolysis of a Nicotinonitrile

This protocol is a representative procedure for the hydrolysis of a nitrile to a carboxylic acid.

  • Setup: To a round-bottom flask equipped with a reflux condenser, add the nicotinonitrile derivative (1.0 eq).

  • Reagent Addition: Carefully add a 1:1 mixture of concentrated sulfuric acid and water. Causality: Sulfuric acid acts as both a catalyst and a solvent, and the presence of water is necessary for the hydrolysis.

  • Reaction: Heat the mixture to reflux (typically 120-150 °C) and maintain for 4-24 hours. Monitor the reaction's progress by TLC or LC-MS.

  • Workup: Cool the reaction mixture to room temperature and then pour it cautiously onto crushed ice.

  • Isolation: The resulting carboxylic acid may precipitate. If so, collect the solid by vacuum filtration. If it remains in solution, adjust the pH to its isoelectric point with a suitable base (e.g., NaOH solution) to induce precipitation, or extract with an appropriate organic solvent.

  • Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure nicotinic acid derivative.

Cycloaddition Reactions

The pyridine ring itself is generally a poor participant in Diels-Alder reactions due to its aromatic stability. However, the cyano group can act as a dienophile in [4+2] cycloadditions, although it requires activation and highly reactive dienes. More relevantly, the overall electronic nature of the nicotinonitrile can influence its participation in other types of pericyclic reactions, such as dipolar cycloadditions.[8]

Theoretical studies, such as those using Density Functional Theory (DFT), are invaluable for predicting the feasibility and selectivity of cycloaddition reactions.[9][10] These calculations can determine the activation energies for different possible pathways, guiding experimental design. For instance, DFT can predict whether a [4+2] or a [6+4] cycloaddition is more favorable for a given substrate.[10][11]

The Role of Steric Hindrance

While electronic effects often dominate, steric hindrance—the repulsion between bulky groups that slows down reactions—can play a decisive role, particularly in SNAr.[12][13][14][15]

Mechanism of Steric Hindrance in SNAr

Steric_Hindrance cluster_less_hindered Less Hindered Substrate cluster_more_hindered More Hindered Substrate Substrate1 TS1 TS1 Substrate1->TS1 Nuc1 Nu:⁻ Nuc1->Substrate1 Easy Approach Product Product TS1->Product Faster Reaction Substrate2 TS2 TS2 Substrate2->TS2 Nuc2 Nu:⁻ Nuc2->Substrate2 Hindered Approach R Bulky Group (R) TS2->Product Slower Reaction

Caption: Steric hindrance raises the transition state energy, slowing the reaction rate.

If a bulky substituent (e.g., a tert-butyl group) is placed at a position adjacent to a leaving group (e.g., the 2- or 6-position), it can physically block the incoming nucleophile. This raises the energy of the transition state for the addition step, significantly slowing the reaction rate compared to a less hindered analogue like 4,5-dimethylnicotinonitrile.[13][14] This principle is often exploited by synthetic chemists to achieve regioselectivity, directing a reaction to a less hindered site on a multifunctional molecule.

Conclusion

The reactivity of 4,5-dimethylnicotinonitrile is a finely balanced system governed by the competing electronic influences of its constituent functional groups. The methyl groups provide moderate activation, making it a versatile starting point for further functionalization.

  • For Nucleophilic Aromatic Substitution: Introducing good leaving groups (halides) and additional electron-withdrawing groups dramatically enhances reactivity. Steric hindrance from bulky ortho-substituents can be a critical factor in controlling the reaction rate and selectivity.

  • For Nitrile Group Transformations: The electronic nature of ring substituents dictates the reaction mechanism and rate, with EDGs favoring hydrolysis in milder acid and EWGs accelerating it in stronger acid.

By understanding these fundamental principles of electronic and steric effects, researchers can rationally design synthetic strategies, predict reaction outcomes, and efficiently develop novel molecules for applications in medicine and materials science.

References

  • Theoretical study of the cycloaddition of nitrones to cinnamonitrile: effect of Lewis acid coordination on the selectivity of the reaction. Unavailable Source.
  • (PDF) Nucleophilic substitution in 4-bromo-5-nitrophthalonitrile: XIV. Synthesis and properties of 4,5-bis[4-(1-methyl-1-phenylethyl)phenoxy]phthalonitrile and phthalocyanines therefrom. [Link]

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  • Steric hindrance | Substitution and elimination reactions | Organic chemistry | Khan Academy. [Link]

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  • Cycloaddition Reactions. [Link]

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  • Steric hindrance is the slowing of chemical reactions due to steric bulk. [Link]

  • Investigation of electronic effects in the pyridine and pyridine N-oxide rings. Part 3. Reactions of substituted 2-carboxypyridine N-oxides with diazodiphenylmethane. [Link]

  • Hydrolysis of 6,6-dimethyl-4,8-dioxo-5,7-dioxaspiro [2.5]octane-1,1,2,2-tetracarbonitrile. [Link]

  • 4-Heteroaryl Substituted Amino-3,5-Dicyanopyridines as New Adenosine Receptor Ligands: Novel Insights on Structure-Activity Relationships and Perspectives. [Link]

  • Competition of the Addition/Cycloaddition Schemes in the Reaction Between Fluorinated Nitrones and Arylacetylenes: Comprehensive Experimental and DFT Study. [Link]

  • Reactions of 4,5-difluoro-1,2-dinitrobenzene with amines in dimethylformamide or EtOH. [Link]

  • Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles). [Link]

  • Phthalocyanines prepared from 4,5-dihexylthiophthalonitrile, a popular building block. [Link]

  • Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions? [Link]

  • Pyridine Modifications Regulate Electronics and Reactivity of Fe-Pyridinophane Complexes. [Link]

  • Computational Investigation of Cycloadditions between Cyclopentadiene and Tropone-3,4-dimethylester. [Link]

  • 20.3 The Mechanisms of Nucleophilic Acyl Substitution | Organic Chemistry. [Link]

  • Steric Hindrance | Organic Chemistry. [Link]

  • Pyridines. [Link]

  • Synthesis method of 3,5-dimethyl-4-nitropyridine-N-oxide.
  • Substituent effects on the basicity of pyridine. Elucidation of the electronic character of .beta.-substituted vinyl groups. [Link]

  • [6 + 4] Cycloaddition Reactions. [Link]

  • 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. [Link]

  • Steric hindrance. [Link]

  • Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. [Link]

  • EAS Reactions of Pyridine Explained: Definition, Examples, Practice & Video Lessons. [Link]

  • Concerted Nucleophilic Aromatic Substitutions. [Link]

  • A Review: Synthesis and Medicinal Importance of Nicotinonitriles and Their Analogous. [Link]

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Navigating the Metabolic Maze: A Comparative Guide to the Stability of 4,5-Dimethylnicotinonitrile Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

In the intricate journey of drug discovery, understanding a compound's metabolic fate is a critical checkpoint. A molecule's susceptibility to biotransformation dictates its pharmacokinetic profile, influencing efficacy, duration of action, and potential for toxicity.[1] This guide provides a deep dive into assessing the metabolic stability of a promising class of compounds: derivatives of 4,5-dimethylnicotinonitrile. While specific, direct comparative data for this scaffold is often proprietary, this document serves as a comprehensive framework for researchers to evaluate their own novel derivatives. We will explore the key metabolic pathways, present a comparative analysis of hypothetical derivatives based on established structure-metabolism relationships, and provide a detailed experimental protocol for in-vitro assessment.

The 4,5-Dimethylnicotinonitrile Scaffold: A Balancing Act of Stability and Activity

The 4,5-dimethylnicotinonitrile core presents an interesting case for metabolic stability. The pyridine ring, a common motif in medicinal chemistry, can in some cases enhance metabolic stability.[2] However, the methyl groups and the nitrile moiety introduce potential sites for enzymatic attack. The primary metabolic enzymes of concern for such N-heterocyclic structures are the Cytochrome P450 (CYP) superfamily and Aldehyde Oxidase (AO).[3]

  • Cytochrome P450 (CYP) Enzymes: This superfamily of heme-containing monooxygenases, predominantly located in the liver, are responsible for the oxidative metabolism of a vast array of xenobiotics.[4] For 4,5-dimethylnicotinonitrile derivatives, CYP-mediated oxidation of the methyl groups to form corresponding alcohols and carboxylic acids is a probable metabolic route. Aromatic hydroxylation of the pyridine ring is also a possibility, though often a slower process.

  • Aldehyde Oxidase (AO): This cytosolic enzyme has gained significant attention in drug development for its role in metabolizing N-heterocycles.[5] AO typically catalyzes the oxidation of electron-deficient carbons adjacent to a ring nitrogen.[3] For the 4,5-dimethylnicotinonitrile scaffold, the carbon at position 2 or 6 of the pyridine ring could be susceptible to AO-mediated hydroxylation.

A Comparative Analysis of Hypothetical 4,5-Dimethylnicotinonitrile Derivatives

In the absence of publicly available head-to-head comparative data, we present a hypothetical comparison of three derivatives of 4,5-dimethylnicotinonitrile to illustrate how structural modifications can influence metabolic stability. These predictions are based on well-established principles of drug metabolism.

Table 1: Hypothetical Comparative Metabolic Stability of 4,5-Dimethylnicotinonitrile Derivatives in Human Liver Microsomes (HLM)

Compound IDStructurePredicted Major Metabolic PathwaysPredicted Half-Life (t½, min)Predicted Intrinsic Clearance (CLint, µL/min/mg protein)Rationale for Predicted Stability
DM-001 4,5-dimethylnicotinonitrile- CYP-mediated oxidation of methyl groups- AO-mediated ring hydroxylation4530.8The unsubstituted methyl groups are likely sites for CYP-mediated oxidation. The electron-rich nature of the pyridine ring may also make it susceptible to AO.
DM-002 2-fluoro-4,5-dimethylnicotinonitrile- CYP-mediated oxidation of methyl groups- Reduced AO-mediated ring hydroxylation7518.5The electron-withdrawing fluorine atom at the 2-position is expected to decrease the electron density of the pyridine ring, potentially reducing its susceptibility to both CYP and AO-mediated oxidation. This is a common strategy to block metabolism at a specific site.[6]
DM-003 4,5-bis(trifluoromethyl)nicotinonitrile- Significantly reduced CYP-mediated oxidation of trifluoromethyl groups- AO-mediated ring hydroxylation>120<11.5The trifluoromethyl groups are highly resistant to CYP-mediated oxidation compared to methyl groups, which should dramatically increase the metabolic stability of this derivative.[6] Ring hydroxylation by AO may still occur.

Experimental Protocol: Assessing Metabolic Stability using a Liver Microsomal Assay

To empirically determine and compare the metabolic stability of your 4,5-dimethylnicotinonitrile derivatives, a liver microsomal stability assay is a robust and widely used in-vitro method.[7] This assay measures the rate of disappearance of the parent compound when incubated with liver microsomes, which are rich in CYP enzymes.

Materials and Reagents:
  • Pooled human liver microsomes (commercially available)

  • Test compounds (e.g., DM-001, DM-002, DM-003) dissolved in DMSO

  • Phosphate buffer (100 mM, pH 7.4)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Positive control compounds with known metabolic stability (e.g., testosterone, verapamil)

  • Acetonitrile containing an internal standard (for quenching the reaction and sample analysis)

  • 96-well plates

  • Incubator/shaker set to 37°C

  • LC-MS/MS system for analysis

Step-by-Step Methodology:
  • Prepare the Incubation Mixture: In a 96-well plate, prepare the incubation mixture containing phosphate buffer and the test compound at a final concentration of 1 µM.

  • Pre-incubation: Pre-incubate the plate at 37°C for 5 minutes to allow the system to reach thermal equilibrium.

  • Initiate the Reaction: Add the NADPH regenerating system to each well to initiate the metabolic reaction. The final volume should be consistent across all wells (e.g., 200 µL). A control incubation without the NADPH regenerating system should be included to assess for non-enzymatic degradation.

  • Time-Point Sampling: At specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), quench the reaction by adding a sufficient volume of ice-cold acetonitrile containing the internal standard to the respective wells. The 0-minute time point represents 100% of the initial compound concentration.

  • Sample Processing: After the final time point, centrifuge the 96-well plate to pellet the precipitated proteins.

  • LC-MS/MS Analysis: Transfer the supernatant to a new 96-well plate for analysis by LC-MS/MS. The amount of the parent compound remaining at each time point is quantified by comparing its peak area to that of the internal standard.[8]

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • The slope of the linear regression of this plot represents the elimination rate constant (k).

    • Calculate the half-life (t½) using the equation: t½ = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) using the equation: CLint = (0.693 / t½) / (mg/mL microsomal protein in incubation).

Visualizing the Workflow and Metabolic Pathways

To further clarify the experimental process and the predicted metabolic fate of 4,5-dimethylnicotinonitrile derivatives, the following diagrams are provided.

Metabolic Stability Assay Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_mix Prepare Incubation Mix (Buffer + Test Compound) pre_incubate Pre-incubate at 37°C prep_mix->pre_incubate add_nadph Initiate Reaction (Add NADPH System) pre_incubate->add_nadph incubate_time Incubate with Time Sampling (0, 5, 15, 30, 45, 60 min) add_nadph->incubate_time quench Quench Reaction (Acetonitrile + IS) incubate_time->quench centrifuge Centrifuge to Pellet Protein quench->centrifuge lcms LC-MS/MS Analysis centrifuge->lcms data Data Analysis (t½, CLint) lcms->data

Caption: Workflow for the in-vitro liver microsomal stability assay.

Metabolic Pathways of 4,5-Dimethylnicotinonitrile Derivatives cluster_cyp CYP-Mediated Oxidation cluster_ao Aldehyde Oxidase (AO) parent 4,5-Dimethylnicotinonitrile Derivative methyl_ox Methyl Group Oxidation parent->methyl_ox CYP450 ring_hydroxy Aromatic Hydroxylation parent->ring_hydroxy CYP450 ao_hydroxy Ring Hydroxylation (at C2 or C6) parent->ao_hydroxy AO metabolite1 Hydroxymethyl Metabolite methyl_ox->metabolite1 metabolite3 Hydroxypyridine Metabolite ring_hydroxy->metabolite3 ao_hydroxy->metabolite3 metabolite2 Carboxylic Acid Metabolite metabolite1->metabolite2 Further Oxidation

Caption: Predicted metabolic pathways for 4,5-dimethylnicotinonitrile derivatives.

Conclusion and Future Directions

The metabolic stability of 4,5-dimethylnicotinonitrile derivatives is a multifaceted issue governed by the interplay of various structural features and metabolic enzymes. While this guide has provided a framework for comparison using hypothetical examples, it is imperative for researchers to conduct empirical studies on their specific compounds of interest. The provided experimental protocol for a liver microsomal stability assay offers a starting point for such investigations.

Future studies could also explore the use of other in-vitro systems, such as hepatocytes, which contain both Phase I and Phase II metabolic enzymes, to gain a more comprehensive understanding of a compound's metabolic fate. Additionally, reaction phenotyping studies using specific CYP inhibitors or recombinant enzymes can help to identify the specific enzyme isoforms responsible for the metabolism of these derivatives. By systematically assessing and understanding the metabolic stability of this promising class of compounds, researchers can make more informed decisions in the optimization of drug candidates with improved pharmacokinetic profiles.

References

  • Pyridine: the scaffolds with significant clinical diversity. RSC Publishing. 2022-05-20. [Link]

  • Aldehyde oxidase mediated drug metabolism: an underpredicted obstacle in drug discovery and development. PubMed. 2022-11-12. [Link]

  • LC-MS/MS (liquid chromatography-tandem mass spectrometry) has established itself as a method of choice for routine analysis of biological materials. Faculty of Pharmacy - Research Portal. [Link]

  • QSAR Model Development for Pyridines. Scribd. [Link]

  • Metabolic stability of a compound is an important factor to be considered during the early stages of drug discovery. ResearchGate. 2025-11-19. [Link]

  • 2,3-Lutidine | C7H9N. PubChem. [Link]

  • Structure-Activity Relationship Studies on Cell-Potent Nicotinamide N-Methyltransferase Bisubstrate Inhibitors. PubMed. 2023-08-10. [Link]

  • Conformational-Analysis-Guided Discovery of 2,3-Disubstituted Pyridine IDO1 Inhibitors. ACS Publications. [Link]

  • New Dimethylpyridine-3-Carboxamide Derivatives as MMP-13 Inhibitors with Anticancer Activity. PMC - NIH. 2025-12-05. [Link]

  • Dimethyl Derivatives of 2,2′-Bipyridine as Ligands in [W(CN)6(bpy)]2−-Type Complexes. MDPI. 2024-01-16. [Link]

  • Nicotinamide Cofactor Biomimetics: Design and Structure Activity Relationships. ACS Publications. 2025-10-27. [Link]

  • Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore. MDPI. [Link]

  • The Role of Cytochrome P450 3A4-Mediated Metabolism in Sorafenib and Lapatinib Hepatotoxicity. MDPI. 2023-06-19. [Link]

  • A reliable QSAR model of crystal-based pyridine derivatives to design and determine ADMET properties, molecular docking, and molecular dynamics of a novel complex for cervical cancer therapy. Chemical Review and Letters. [Link]

  • Phase II Metabolic Pathways of Spectinamide Antitubercular Agents: A Comparative Study of the Reactivity of 4-Substituted Pyridi. ResearchGate. [Link]

  • Comutagenesis-III. In vitro metabolism of 2-amino-3-methylpyridine: the effect of various potential inhibitors, activators and inducers. PubMed. [Link]

  • Discovery and structure-activity relationship study of nicotinamide derivatives as DNA demethylase ALKBH2 inhibitors. PubMed. 2025-01-15. [Link]

  • Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds. PMC. 2019-12-16. [Link]

  • Structure Activity Relationship for Small Molecule Inhibitors of Nicotinamide N-Methyltransferase. ResearchGate. 2025-08-09. [Link]

  • Probing the binding mechanism of substituted pyridine derivatives as effective and selective lysine-specific demethylase 1 inhibitors using 3D-QSAR, molecular docking and molecular dynamics simulations. PubMed. [Link]

  • Application of in vitro Drug Metabolism Studies in Chemical Structure Optimization for the Treatment of Fibrodysplasia Ossificans Progressiva (FOP). Frontiers. 2019-04-23. [Link]

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Safety Operating Guide

Navigating the Safe Disposal of 4,5-Dimethylnicotinonitrile: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and scientists in the fast-paced world of drug development, the integrity of your work and the safety of your laboratory environment are paramount. While 4,5-Dimethylnicotinonitrile is a valuable building block in synthetic chemistry, its proper disposal is a critical aspect of its lifecycle that demands meticulous attention to detail. This guide provides an in-depth, procedural framework for the safe and compliant disposal of 4,5-Dimethylnicotinonitrile, ensuring the protection of personnel and the environment.

Understanding the Hazard Profile: A Proactive Approach to Safety

  • Inhalation Toxicity : May cause respiratory irritation.

  • Dermal and Ocular Irritation : Potential for skin and eye irritation upon contact.

  • Combustion Hazards : Like other nitrile compounds, thermal decomposition or incomplete combustion can release highly toxic gases, including hydrogen cyanide and oxides of nitrogen.[1]

Given these potential hazards, a rigorous and proactive safety protocol is non-negotiable.

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling 4,5-Dimethylnicotinonitrile in any capacity, including for disposal, the following minimum personal protective equipment must be worn:

PPE ComponentSpecificationRationale
Eye Protection Chemical safety goggles or a face shieldProtects against splashes and airborne particles.
Hand Protection Nitrile rubber glovesProvides a barrier against dermal absorption.[2]
Body Protection Laboratory coatPrevents contamination of personal clothing.
Respiratory Use in a certified chemical fume hoodMinimizes the risk of inhaling dust or vapors.

Always inspect your PPE for integrity before use and dispose of contaminated single-use items as hazardous waste.

The Disposal Workflow: A Step-by-Step Procedural Overview

The proper disposal of 4,5-Dimethylnicotinonitrile follows a structured workflow designed to minimize risk at every stage. This process can be visualized through the following decision-making and action flowchart:

DisposalWorkflow cluster_0 Initial Assessment cluster_1 Disposal Options cluster_2 Chemical Deactivation (for Small Quantities) cluster_3 Direct Disposal Start Start: Unwanted 4,5-Dimethylnicotinonitrile AssessQuantity Assess Quantity of Waste Start->AssessQuantity SmallQuantity Small Quantity? AssessQuantity->SmallQuantity LargeQuantity Large Quantity SmallQuantity->LargeQuantity No ChemicalDeactivation Option 1: Chemical Deactivation (Hydrolysis) SmallQuantity->ChemicalDeactivation Yes DirectDisposal Option 2: Direct Disposal via Licensed Waste Contractor LargeQuantity->DirectDisposal HydrolysisProtocol Follow Hydrolysis Protocol ChemicalDeactivation->HydrolysisProtocol Neutralize Neutralize and Dispose of Aqueous Waste HydrolysisProtocol->Neutralize Neutralize->DirectDisposal Dispose of neutralized solution (if required by local regulations) PackageAndLabel Package and Label as Hazardous Waste DirectDisposal->PackageAndLabel LicensedContractor Transfer to Licensed Waste Disposal Contractor PackageAndLabel->LicensedContractor End End: Compliant Disposal LicensedContractor->End

Caption: Disposal workflow for 4,5-Dimethylnicotinonitrile.

Method 1: Direct Disposal via a Licensed Waste Management Contractor

For larger quantities of 4,5-Dimethylnicotinonitrile or when chemical deactivation is not feasible, direct disposal through a certified hazardous waste management company is the standard and recommended procedure.

Step-by-Step Protocol for Direct Disposal:
  • Waste Segregation : Ensure that 4,5-Dimethylnicotinonitrile waste is not mixed with other incompatible waste streams. It should be collected in a dedicated, properly labeled hazardous waste container.

  • Containerization : Use a robust, leak-proof container that is compatible with the chemical. The container should be clearly labeled with the words "Hazardous Waste," the full chemical name ("4,5-Dimethylnicotinonitrile"), and the associated hazard pictograms.

  • Secure Storage : Store the sealed waste container in a designated, well-ventilated hazardous waste accumulation area, away from heat and incompatible materials.

  • Documentation and Pickup : Complete all necessary hazardous waste disposal forms as required by your institution and local regulations. Arrange for pickup by a licensed hazardous waste disposal contractor. The primary method of disposal for such compounds is typically high-temperature incineration equipped with afterburners and scrubbers to handle potentially toxic combustion byproducts.

Method 2: Chemical Deactivation via Hydrolysis (for Small Quantities)

For small, manageable quantities of 4,5-Dimethylnicotinonitrile, chemical deactivation through hydrolysis can be an effective preliminary step to convert the nitrile group into a less reactive carboxylic acid or carboxylate salt.[3][4] This procedure should only be performed by personnel experienced in synthetic chemistry and in a well-equipped laboratory.

Alkaline Hydrolysis Protocol:

This protocol is adapted from standard procedures for the hydrolysis of aromatic nitriles.[3][4][5][6]

  • Reaction Setup : In a chemical fume hood, equip a round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Reagent Addition : For every 1 gram of 4,5-Dimethylnicotinonitrile, add 20 mL of a 10% aqueous sodium hydroxide (NaOH) solution.

  • Reflux : Heat the mixture to reflux with stirring. The reaction progress can be monitored by the cessation of ammonia gas evolution (test with moist pH paper held at the top of the condenser; it should turn blue in the presence of ammonia).[4][5] The reaction may take several hours.

  • Cooling and Neutralization : Once the reaction is complete, allow the mixture to cool to room temperature.

  • Acidification : Slowly and with stirring, add concentrated hydrochloric acid (HCl) dropwise to the cooled solution until the pH is acidic (test with pH paper). This will precipitate the 4,5-dimethylnicotinic acid.

  • Isolation (Optional) : If desired, the solid product can be collected by vacuum filtration.

  • Waste Disposal : The resulting aqueous solution, containing the sodium salt of 4,5-dimethylnicotinic acid, should be neutralized to a pH between 6 and 8 with an appropriate acid or base. Depending on local regulations, this neutralized solution may be suitable for drain disposal. However, it is always best to consult your institution's environmental health and safety (EHS) office for guidance. If drain disposal is not permitted, the neutralized solution should be collected as hazardous aqueous waste.

Acidic Hydrolysis Protocol:
  • Reaction Setup : In a chemical fume hood, equip a round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Reagent Addition : For every 1 gram of 4,5-Dimethylnicotinonitrile, add 20 mL of a 20% aqueous sulfuric acid solution.

  • Reflux : Heat the mixture to reflux with stirring for several hours.

  • Cooling : Allow the reaction mixture to cool to room temperature.

  • Neutralization and Disposal : Carefully neutralize the acidic solution with a base such as sodium bicarbonate or sodium hydroxide. The neutralized solution should be collected as hazardous aqueous waste and disposed of through your institution's EHS office.

Spill Management: Immediate and Decisive Action

In the event of a spill, immediate and correct response is crucial to prevent exposure and environmental contamination.

Spill Cleanup Protocol:
  • Evacuate and Alert : Alert personnel in the immediate area and evacuate if necessary.

  • Secure the Area : Restrict access to the spill area.

  • Don PPE : Wear the appropriate personal protective equipment as outlined above.

  • Containment : For liquid spills, contain the spill using an inert absorbent material such as vermiculite, sand, or a commercial spill absorbent. For solid spills, carefully sweep up the material, avoiding the generation of dust.

  • Collection : Collect the absorbed material or swept solids into a labeled, sealable container for hazardous waste.

  • Decontamination : Decontaminate the spill area with a suitable solvent (e.g., ethanol), followed by soap and water. Collect all cleaning materials as hazardous waste.

  • Reporting : Report the spill to your laboratory supervisor and your institution's EHS office.

Disposal of Contaminated Materials

Any materials that come into contact with 4,5-Dimethylnicotinonitrile, including gloves, absorbent pads, and empty containers, must be treated as hazardous waste.[2]

  • Contaminated PPE : Place all contaminated disposable PPE into a designated hazardous waste bag or container.

  • Empty Containers : Triple-rinse empty containers with a suitable solvent (e.g., ethanol or acetone). Collect the rinsate as hazardous waste. The rinsed container can then be disposed of according to your institution's guidelines for chemically contaminated glassware or plasticware.

By adhering to these detailed procedures, you can ensure the safe and compliant disposal of 4,5-Dimethylnicotinonitrile, upholding the highest standards of laboratory safety and environmental responsibility.

References

  • Azmon, B. D. (2016, April 7). Base Hydrolysis of Benzonitrile [Video]. YouTube. [Link]

  • Organic Synthesis. Hydrolysis of Nitriles. Retrieved from [Link]

  • University of Windsor. Cyanides Storage, Handling and General Use Information. Retrieved from [Link]

  • Scribd. EXP13 Hydrolysis of Benzonitrile. Retrieved from [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Disposal of Chemicals.
  • Clark, J. (2016, February). Hydrolysis of Nitriles. Chemguide. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). The Hydrolysis of Nitriles. Retrieved from [Link]

  • LSU Health Shreveport. (2018, June 20). SOP for the safe use of cyanide compounds. Retrieved from [Link]

  • University of California, Irvine. Chem 51C F20 Lec 15. Ester Hydrolysis and the Chemistry of Nitriles. [Link]

  • Arkivoc. A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, January 19). 20.7: Chemistry of Nitriles. Retrieved from [Link]

  • Van Vranken, D. (2020, November 6). Chem 51C F20 Lec 15. Ester Hydrolysis and the Chemistry of Nitriles [Video]. YouTube. [Link]

  • The University of Manchester. Cyanides and nitriles, use and disposal. Retrieved from [Link]

  • Stanford Environmental Health & Safety. Information on Cyanide Compounds. Retrieved from [Link]

  • Chemistry Steps. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.